6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFMSTOIHBOPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289269 | |
| Record name | 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-30-4 | |
| Record name | 6630-30-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 6-chloro-5-nitrouracil, is a heterocyclic organic compound with significant potential as a versatile intermediate in the synthesis of various pharmaceutical and bioactive molecules. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological activities based on related structures. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs to provide a predictive understanding of its characteristics.
Chemical and Physical Properties
This compound is a yellow solid at room temperature.[1] Its core structure consists of a pyrimidine ring system, which is a foundational component of nucleobases, substituted with a chloro group at the 6-position and a nitro group at the 5-position. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its parent compound, uracil, for comparison.
| Property | This compound | Uracil |
| Molecular Formula | C₄H₂ClN₃O₄ | C₄H₄N₂O₂ |
| Molecular Weight | 191.53 g/mol [2] | 112.09 g/mol |
| Melting Point | 200-222 °C[1][3] | 335 °C (decomposes) |
| Appearance | Yellow solid[1] | White crystalline powder |
| Solubility | Soluble in chloroform, ethanol, and benzene[1] | Sparingly soluble in cold water, soluble in hot water, insoluble in ethanol and ether |
| pKa (predicted) | < 5.66 | ~9.5 |
Note: The pKa for this compound is predicted based on theoretical studies of 5-nitrouracil, which indicate a significant decrease in pKa due to the electron-withdrawing nitro group.
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis of this compound can be conceptually broken down into two main stages: nitration of a uracil derivative followed by chlorination.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is adapted from the synthesis of the related compound, 6-chlorouracil, and can serve as a starting point for the synthesis of this compound from 5-nitrouracil.
Materials:
-
5-Nitrouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Crushed ice
-
Diethyl ether
-
Anhydrous sodium sulfate
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, a mixture of phosphorus oxychloride and N,N-dimethylaniline is prepared. 5-Nitrouracil is added portion-wise to this mixture with constant stirring over a period of 10-15 minutes.
-
Reflux: The reaction mixture is then heated under reflux for approximately one hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: The aqueous mixture is extracted with diethyl ether. The organic layers are combined.
-
Drying and Evaporation: The ethereal extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, 2,4,6-trichloro-5-nitropyrimidine.
-
Hydrolysis: The crude intermediate is then treated with a 10% sodium hydroxide solution and heated under reflux for 30 minutes.
-
Acidification and Precipitation: After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of 1-2. The resulting precipitate is collected by filtration.
-
Purification: The solid product is washed with cold water and can be further purified by recrystallization from ethanol to yield this compound.
Spectroscopic Characterization (Predicted)
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts/Bands |
| ¹H NMR (DMSO-d₆) | A broad singlet for the N-H protons is expected in the range of δ 11.0-12.5 ppm. Due to the absence of a proton at the 5-position, the characteristic singlet for the C5-H of uracil will be absent. |
| ¹³C NMR (DMSO-d₆) | The C=O carbons (C2 and C4) are expected to appear in the range of δ 150-165 ppm. The C6 carbon, attached to the chlorine, will likely be in the range of δ 140-150 ppm. The C5 carbon, attached to the nitro group, is predicted to be significantly downfield, potentially in the range of δ 120-130 ppm. |
| FT-IR (KBr) | Strong C=O stretching vibrations are expected around 1650-1750 cm⁻¹. N-H stretching bands should appear in the region of 3100-3400 cm⁻¹. The C-Cl stretch will likely be observed in the fingerprint region, around 700-800 cm⁻¹. The N-O stretching of the nitro group will give rise to strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 191, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak). |
Biological Activity and Potential Applications
While there is a lack of specific studies on the biological activity of this compound, the pyrimidine-2,4-dione scaffold is a well-established pharmacophore present in numerous bioactive compounds, including anticancer and antiviral agents.
Derivatives of pyrimidine-2,4-dione have been reported to exhibit a wide range of pharmacological activities. For instance, various substituted pyrimidine-2,4-diones have shown antimicrobial and cytotoxic activities.[4] The presence of a nitro group, a known pharmacophore in various antimicrobial and cytotoxic agents, suggests that this compound could possess similar properties. Furthermore, related compounds have been investigated for their potential as hypoxia-selective cytotoxins.
The primary and current application of this compound is as a versatile intermediate in organic synthesis.[1] Its reactive sites, particularly the chloro group, allow for facile nucleophilic substitution, enabling the synthesis of a diverse library of pyrimidine derivatives for drug discovery and development.
Potential Drug Discovery Pathway
The utility of this compound as a synthetic intermediate can be visualized in a drug discovery context.
References
An In-Depth Technical Guide to 6-Chloro-5-nitrouracil: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-5-nitrouracil, a pyrimidine derivative of interest in medicinal chemistry and organic synthesis. The document details its chemical structure, physicochemical properties, and analytical methodologies. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, this guide outlines its synthesis and provides a framework for its analytical characterization, crucial for further research and development.
Chemical Structure and Identification
6-Chloro-5-nitrouracil, with the systematic IUPAC name 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione, is a halogenated and nitrated derivative of the nucleobase uracil.
Chemical Structure:
Caption: 2D Chemical Structure of 6-Chloro-5-nitrouracil.
Molecular Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 6630-30-4 |
| Molecular Formula | C₄H₂ClN₃O₄ |
| SMILES | O=c1[nH]c(Cl)c(--INVALID-LINK--[O-])c(=O)[nH]1 |
| InChI | InChI=1S/C4H2ClN3O4/c5-3-2(7(10)11)4(9)6-1-8-3/h(H,6,8,9) |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-Chloro-5-nitrouracil.
| Property | Value | Reference |
| Molecular Weight | 191.53 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 220-222 °C | [3] |
| Boiling Point | 469.3 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.85 g/cm³ (Predicted) | [3] |
| Water Solubility | Slightly soluble (1.7 g/L at 25 °C) | [1] |
| LogP | 0.97260 (Predicted) | [1] |
Experimental Protocols
Synthesis of 6-Chloro-5-nitrouracil
A reported method for the synthesis of 6-Chloro-5-nitrouracil involves the nitration of 6-chlorouracil.[1]
Materials:
-
6-Chlorouracil
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath, add concentrated sulfuric acid.
-
Slowly add 6-chlorouracil to the sulfuric acid while maintaining a low temperature.
-
Once the 6-chlorouracil is dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, continue stirring the mixture at a low temperature for a specified period to allow the reaction to go to completion.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water to remove any residual acid.
-
Dry the product, 6-Chloro-5-nitrouracil, under vacuum.
Caption: Synthetic workflow for 6-Chloro-5-nitrouracil.
Purification
Recrystallization is a common method for the purification of solid organic compounds.
Materials:
-
Crude 6-Chloro-5-nitrouracil
-
Suitable solvent (e.g., ethanol, acetic acid)
-
Heating apparatus
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve the crude 6-Chloro-5-nitrouracil in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified 6-Chloro-5-nitrouracil.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the absence of protons directly attached to the carbon backbone, the ¹H NMR spectrum is expected to be simple, showing signals for the two N-H protons. The chemical shift of these protons would be influenced by the solvent and concentration, but they are generally expected in the downfield region (δ 10-12 ppm) due to the electron-withdrawing nature of the adjacent carbonyl, chloro, and nitro groups.
-
¹³C NMR: The ¹³C NMR spectrum would provide signals for the four carbon atoms in the pyrimidine ring. The chemical shifts would be influenced by the attached functional groups. The carbonyl carbons (C2 and C4) would appear significantly downfield. The carbon bearing the nitro group (C5) and the carbon bearing the chlorine atom (C6) would also have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Chloro-5-nitrouracil is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching | 3100 - 3300 |
| C=O stretching (Amide) | 1650 - 1750 |
| N-O stretching (Nitro) | 1500 - 1570 (asymmetric), 1300 - 1370 (symmetric) |
| C-Cl stretching | 600 - 800 |
Mass Spectrometry (MS)
In mass spectrometry, 6-Chloro-5-nitrouracil would produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the presence of the chloro and nitro groups. Common fragmentation pathways could involve the loss of the nitro group (NO₂), the chlorine atom (Cl), or carbon monoxide (CO) from the uracil ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion and any chlorine-containing fragments.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of 6-Chloro-5-nitrouracil. However, uracil and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[4] The presence of the chloro and nitro functional groups on the uracil scaffold suggests that 6-Chloro-5-nitrouracil could be a candidate for biological evaluation.
Given the common mechanisms of action for uracil analogs, a hypothetical signaling pathway could involve the inhibition of enzymes crucial for nucleotide metabolism, thereby affecting DNA and RNA synthesis. This is a common mechanism for many anticancer drugs.
Caption: Hypothetical signaling pathway for 6-Chloro-5-nitrouracil.
It is critical to note that this pathway is speculative and requires experimental validation.
Conclusion
6-Chloro-5-nitrouracil is a readily synthesizable uracil derivative with potential for further investigation in medicinal chemistry. This guide provides a foundational understanding of its chemical properties and analytical characterization. Future research should focus on obtaining detailed experimental spectral data and, most importantly, exploring its biological activities to elucidate its mechanism of action and potential therapeutic applications. The lack of specific biological data highlights a significant gap in the current scientific literature and presents an opportunity for novel research in the field of drug discovery.
References
An In-depth Technical Guide to the Synthesis of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, a key intermediate in the pharmaceutical industry. The primary synthetic route involves the nitration of 6-chlorouracil. This document details the experimental protocols for the synthesis of the precursor, 6-chlorouracil, from two different starting materials, as well as the subsequent nitration to yield the final product. Quantitative data, including reaction conditions and yields, are presented in structured tables. Furthermore, this guide includes visualizations of the synthetic pathways and experimental workflows using the DOT language for clarity and deeper understanding.
Introduction
This compound, also known as 6-chloro-5-nitrouracil, is a yellow solid organic compound with the chemical formula C₄H₂ClN₃O₄.[1] It serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its utility as a reagent and intermediate makes a thorough understanding of its synthesis paramount for researchers and professionals in drug development and organic synthesis.[1] The melting point of this compound is reported to be in the range of 200-202°C.[1]
Synthetic Pathways
The principal and most direct pathway to this compound is the electrophilic nitration of 6-chlorouracil. This precursor, 6-chlorouracil, can be synthesized through multiple routes, with two common methods being the hydrolysis of 2,4,6-trichloropyrimidine and the cyclization of diethylmalonate with urea followed by chlorination.
Caption: Overall synthetic pathways to this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the precursor, 6-chlorouracil, and its subsequent nitration to the target molecule.
Synthesis of 6-Chlorouracil
Two primary methods for the synthesis of 6-chlorouracil are presented below.
Method A: From 2,4,6-Trichloropyrimidine
This method involves the selective hydrolysis of 2,4,6-trichloropyrimidine.
Caption: Workflow for the synthesis of 6-Chlorouracil from 2,4,6-Trichloropyrimidine.
Experimental Details:
A solution of 2,4,6-trichloropyrimidine (10.21 g, 0.056 mol) in water (100 mL) containing NaOH (8.9 g, 0.22 mol) is stirred under reflux for 1 hour.[2] The reaction mixture is then cooled and the pH is adjusted to 2-3 with concentrated aqueous HCl.[2] The mixture is kept in a refrigerator overnight to facilitate crystallization. The resulting precipitate is collected by filtration, washed with cold water, and dried in vacuo over phosphorus pentoxide to yield 6-chlorouracil.[2]
Method B: From Diethylmalonate and Urea
This route involves a cyclization reaction to form barbituric acid, followed by chlorination.
References
An In-Depth Technical Guide to 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione (CAS: 6630-30-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 6-chloro-5-nitrouracil, is a key heterocyclic compound with significant applications in synthetic organic chemistry. Its unique structural features, including a reactive chlorine atom and a nitro group on the pyrimidine ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its role as a versatile intermediate in the development of compounds with potential therapeutic applications. While direct biological activity of this compound is not extensively documented, its importance in the synthesis of biologically active molecules is well-established.
Physicochemical Properties
This compound is a yellow solid. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 6630-30-4 | |
| Molecular Formula | C₄H₂ClN₃O₄ | |
| Molecular Weight | 191.53 g/mol | |
| Melting Point | 200-202 °C | |
| Appearance | Yellow solid | |
| Solubility | Soluble in many organic solvents, such as chloroform, ethanol, and benzene. | |
| Storage | 2-8°C Refrigerator |
Synthesis and Reactions
Synthesis
A general method for the preparation of 6-Chloro-5-nitro-2,4(1H,3H)-pyrimidinedione involves the reaction of 2,4-diamino-5-chloro-6-nitropyridine with carbon dioxide. However, a more detailed and analogous synthetic protocol can be adapted from the synthesis of related 6-chlorouracil derivatives. A common strategy involves the chlorination of a barbituric acid precursor.
An illustrative experimental protocol for the synthesis of a related compound, 6-chlorouracil, is detailed below. This procedure can serve as a foundational method that could be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of 6-Chlorouracil from 2,4,6-Trichloropyrimidine [1]
This procedure details the hydrolysis of 2,4,6-trichloropyrimidine to selectively replace the chlorine atoms at positions 2 and 4 with hydroxyl groups.
-
Materials:
-
2,4,6-Trichloropyrimidine (10.21 g, 0.056 mol)
-
Sodium hydroxide (NaOH) (8.9 g, 0.22 mol)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Phosphorus pentoxide
-
-
Procedure:
-
A solution of 2,4,6-trichloropyrimidine in water containing NaOH is stirred under reflux for 1 hour.
-
The reaction mixture is then cooled, and the pH is adjusted to 2-3 with concentrated HCl.
-
The mixture is refrigerated overnight to facilitate the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried in vacuo over phosphorus pentoxide.
-
This procedure yields 6-chlorouracil as a white crystalline solid.
-
Conceptual Nitration Step:
Following the synthesis of 6-chlorouracil, the introduction of a nitro group at the 5-position would be the next conceptual step. Nitration of uracil and its derivatives can be achieved using various nitrating agents. A common method involves the use of a mixture of nitric acid and sulfuric acid.
-
Conceptual Procedure:
-
6-chlorouracil would be carefully added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.
-
The reaction would be monitored for completion.
-
Upon completion, the reaction mixture would be poured onto ice to precipitate the crude 6-chloro-5-nitrouracil.
-
The crude product would then be collected by filtration, washed with cold water, and purified, likely by recrystallization.
-
Chemical Reactivity and Use as a Synthetic Intermediate
The primary utility of this compound lies in its reactivity, which allows for the introduction of various functionalities onto the pyrimidine ring. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, and the nitro group can be reduced to an amino group, which can then be further modified.
This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. For instance, it can be used to synthesize fused pyrimidine derivatives, such as pyrimidopyridazines and pyrazolopyrimidines.
Biological Activity and Applications in Drug Discovery
While this compound itself is not widely reported to possess significant biological activity, it is a crucial building block in the synthesis of novel compounds that are investigated for a range of therapeutic applications. The pyrimidine-2,4-dione (uracil) scaffold is a common feature in many biologically active molecules, including antiviral and anticancer agents.
The general strategy involves using this compound as a starting material to introduce diversity at the 5 and 6 positions of the uracil ring. For example, the chlorine at C6 can be displaced by various nucleophiles, and the nitro group at C5 can be reduced and then derivatized. This approach allows for the generation of libraries of compounds for screening in drug discovery programs.
Visualization of Synthetic Utility
The following diagram illustrates the role of a related compound, 6-chlorouracil, as a key intermediate in the synthesis of more complex heterocyclic systems. This highlights the synthetic potential that this compound also possesses.
Caption: Synthetic pathway from 6-chlorouracil.
Safety and Handling
6-Chloro-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical that should be handled with care in a laboratory setting. It may cause irritation to the skin, eyes, and respiratory system. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or in a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined physicochemical properties and reactive functional groups make it an important starting material for the creation of diverse molecular architectures. While direct biological applications are not prominent, its role as a scaffold for the development of novel therapeutic agents is of significant interest to the drug discovery and development community. Researchers utilizing this compound should adhere to appropriate safety protocols due to its potential irritant properties. Further exploration of its reactivity will likely continue to yield novel compounds with interesting and potentially useful biological activities.
References
physical and chemical properties of 6-Chloro-5-nitrouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitrouracil is a halogenated and nitrated derivative of uracil, a fundamental component of ribonucleic acid (RNA). Its structure, featuring an electron-withdrawing nitro group and a reactive chloro substituent, makes it a versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Chloro-5-nitrouracil, alongside available experimental protocols and an exploration of its potential applications in drug discovery and development.
Physical and Chemical Properties
6-Chloro-5-nitrouracil is a yellow solid organic compound.[1] While comprehensive experimental data is limited, the following tables summarize its key physical and chemical properties based on available information.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂ClN₃O₄ | [1] |
| Molecular Weight | 191.53 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| Melting Point | 200-202 °C or 220-222 °C | [1][2] |
| Boiling Point | 469.3 °C at 760 mmHg | [1][2] |
| Density | 1.85 g/cm³ | [1] |
| Solubility | Soluble in many organic solvents, such as chloroform, ethanol, and benzene. Slightly soluble in water (1.7 g/L at 25 °C). | [1][2] |
| Flash Point | 237.6 °C | [1] |
| Refractive Index | 1.621 | [1] |
| Vapor Pressure | 1.97E-09 mmHg at 25 °C | [1] |
Synthesis and Purification
A common synthetic route to 6-Chloro-5-nitrouracil involves the nitration of 6-chlorouracil.
Experimental Protocol: Synthesis of 6-Chloro-5-nitrouracil from 6-Chlorouracil
Materials:
-
6-Chlorouracil
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
Carefully add 6-chlorouracil to a mixture of fuming nitric acid and concentrated sulfuric acid, while maintaining a low temperature with an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product with cold water to remove any remaining acid.
-
Dry the purified 6-Chloro-5-nitrouracil.
Purification
Purification of 6-Chloro-5-nitrouracil can be achieved through recrystallization from an appropriate solvent. Given its solubility in ethanol and benzene, these solvents could be explored for recrystallization.[1] The purity of the final product should be assessed using techniques such as melting point determination and chromatographic methods (e.g., TLC or HPLC).
Spectral Data
Specific experimental spectral data for 6-Chloro-5-nitrouracil is not widely available. However, data for the related compounds, 6-chlorouracil and 5-nitrouracil, can provide valuable reference points for structural elucidation.
1H and 13C NMR Spectroscopy
While no specific NMR data for 6-Chloro-5-nitrouracil was found, the expected spectra would show characteristic shifts for the uracil ring protons and carbons, influenced by the electron-withdrawing effects of the chloro and nitro groups. For comparison, the 1H NMR spectrum of 6-chlorouracil in DMSO-d₆ shows signals for the NH protons and the C5-H proton. The 13C NMR of 6-chlorouracil provides the chemical shifts for the carbonyl carbons and the carbons of the pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Chloro-5-nitrouracil is expected to show characteristic absorption bands for the N-H stretching of the uracil ring, C=O stretching of the carbonyl groups, C=C stretching of the pyrimidine ring, and the asymmetric and symmetric stretching of the nitro group (NO₂). For reference, the IR spectrum of 6-chlorouracil exhibits bands for N-H, C=O, C=C, and C-Cl vibrations.
Mass Spectrometry
The mass spectrum of 6-Chloro-5-nitrouracil would show the molecular ion peak corresponding to its molecular weight (191.53 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group, the chloro group, and cleavage of the uracil ring. The mass spectrum of 6-chlorouracil shows a molecular ion peak at m/z 146.
Reactivity and Stability
The reactivity of 6-Chloro-5-nitrouracil is dictated by the presence of the electrophilic pyrimidine ring, further activated by the electron-withdrawing nitro group, and the chloro leaving group.
-
Nucleophilic Substitution: The chlorine atom at the C6 position is susceptible to nucleophilic substitution by various nucleophiles, such as amines, thiols, and alkoxides. This reactivity allows for the introduction of a wide range of functional groups to the uracil scaffold, making it a valuable precursor for the synthesis of diverse heterocyclic compounds.
-
Reduction of the Nitro Group: The nitro group at the C5 position can be reduced to an amino group, providing a handle for further functionalization and the synthesis of 5-aminouracil derivatives, which are known to possess various biological activities.
Biological Activity and Potential Applications
While specific biological activities of 6-Chloro-5-nitrouracil are not extensively documented, uracil derivatives, in general, are a well-established class of compounds with a broad spectrum of pharmacological activities, including antiviral, anticancer, and antimicrobial properties.
The structural features of 6-Chloro-5-nitrouracil make it an attractive starting material for the synthesis of potential therapeutic agents. The ability to introduce diverse substituents at the C5 and C6 positions allows for the generation of compound libraries for screening against various biological targets. For instance, derivatives of 5- and 6-substituted uracils have been investigated for their potential as:
-
Antiviral agents: By modifying the uracil structure, it is possible to design molecules that interfere with viral replication processes.
-
Anticancer agents: The uracil scaffold is a key component of several approved anticancer drugs (e.g., 5-fluorouracil). Derivatives of 6-Chloro-5-nitrouracil could be explored for their cytotoxic effects on cancer cell lines.
-
Antimicrobial agents: Modifications of the uracil ring have led to the discovery of compounds with antibacterial and antifungal activities.
No specific signaling pathways involving 6-Chloro-5-nitrouracil have been identified in the available literature.
Visualizations
Synthesis of 6-Chloro-5-nitrouracil
Potential Derivatization Pathways
References
An In-depth Technical Guide to 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 6-chloro-5-nitrouracil, is a heterocyclic organic compound that serves as a versatile intermediate in synthetic organic chemistry. Its pyrimidine core, substituted with both an electron-withdrawing nitro group and a reactive chloro group, makes it a valuable building block for the synthesis of a wide array of more complex molecules. This is particularly relevant in the field of medicinal chemistry, where the uracil scaffold is a key component of many biologically active compounds. The presence of the nitro group at the 5-position and the chloro group at the 6-position significantly influences the chemical reactivity of the pyrimidine ring, making it amenable to various chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development.
Physicochemical Properties
This compound is a yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. It is important to note that some reported values, such as the boiling point, may be computationally predicted rather than experimentally determined. The compound is soluble in several organic solvents, including chloroform, ethanol, and benzene.[1] For long-term storage, it is recommended to keep the compound in a refrigerator at 2-8°C or in a freezer at temperatures below -20°C under an inert atmosphere.[2]
| Property | Value | Reference |
| Molecular Formula | C4H2ClN3O4 | [3] |
| Molecular Weight | 191.53 g/mol | [3] |
| Appearance | Yellow solid | [1] |
| Melting Point | 200-202 °C or 220-222 °C | [1] |
| Boiling Point | 469.3 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in chloroform, ethanol, and benzene | [1] |
| Storage Temperature | 2-8°C (Refrigerator) or <-20°C (Freezer) | [2] |
Synthesis and Reactivity
The synthesis of this compound can be approached through various synthetic strategies common in pyrimidine chemistry. A general conceptual workflow involves the formation of the pyrimidine-2,4-dione (uracil) ring, followed by nitration and chlorination, although the order of these steps can vary. One reported method for the synthesis of a related compound involves the reaction of 2,4-diamino-5-chloro-6-nitropyridine with carbon dioxide.
The reactivity of this compound is dominated by the chemistry of its functional groups. The pyrimidine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. This makes the chlorine atom at the 6-position a good leaving group in nucleophilic aromatic substitution (SNA) reactions. This reactivity is central to its utility as a synthetic intermediate.
A variety of nucleophiles can be used to displace the chloride, allowing for the introduction of diverse functionalities at this position. Common nucleophiles include amines, thiols, and alkoxides. The reaction with amines, for instance, provides a straightforward route to 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione derivatives, which can be further modified or may themselves be biologically active.
Experimental Protocols
Representative Protocol for Nucleophilic Substitution with an Amine:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as 1-propanol or ethanol.
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by standard methods, such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Development
Derivatives of 5-substituted uracils are known to possess a broad spectrum of biological activities, including antiviral, anticancer, and antibacterial properties.[5][6] The nitro group, in particular, is a common feature in many bioactive molecules and can be a pharmacophore or a precursor to other functional groups, such as an amino group, which can then be further functionalized.
This compound is a valuable starting material for the synthesis of libraries of compounds for high-throughput screening. Its ability to undergo nucleophilic substitution allows for the rapid generation of a diverse set of derivatives. These derivatives can be designed to target a variety of biological macromolecules, including enzymes and receptors. For example, pyrimidine-based compounds have been investigated as inhibitors of kinases, polymerases, and other enzymes involved in cellular signaling and replication.
While no specific signaling pathway has been definitively associated with this compound itself, its derivatives have the potential to interact with various cellular processes. The general mechanism of action for many pyrimidine-based drugs involves their ability to mimic endogenous nucleosides and thereby interfere with nucleic acid synthesis or other metabolic pathways.
Safety Information
This compound is an irritant and should be handled with appropriate safety precautions. It may cause irritation to the skin, eyes, and respiratory system. When working with this compound, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution, allows for the creation of a wide range of derivatives. While the biological activity of this specific compound is not extensively documented, the broader class of 5-nitrouracil derivatives has shown considerable promise as a source of new therapeutic agents. For researchers and scientists in drug development, this compound represents a valuable and versatile tool for the exploration of new chemical space and the discovery of novel bioactive molecules.
References
- 1. Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-5-Nitropyrimidine-2,4-Diol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 6-CHLORO-5-NITROPYRIMIDINE-2,4-DIAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Solubility Profile of 6-Chloro-5-nitrouracil in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-chloro-5-nitrouracil, a key intermediate in synthetic organic chemistry and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on reported qualitative solubility, a single quantitative measurement in water, and presents a detailed, generalized experimental protocol for determining solubility in organic solvents.
Introduction
6-Chloro-5-nitrouracil (C₄H₂ClN₃O₄, CAS No. 6630-30-4) is a yellow crystalline solid with a melting point of approximately 220-222 °C.[1] Its chemical structure, featuring a pyrimidine ring substituted with a chloro and a nitro group, makes it a versatile precursor for the synthesis of various biologically active molecules. Understanding its solubility in different organic solvents is crucial for its purification, reaction optimization, and formulation in drug discovery and development processes.
Solubility Data
Qualitative Solubility:
6-Chloro-5-nitrouracil is reported to be soluble in several common organic solvents.[2] This general solubility makes it suitable for use in a variety of reaction conditions.
Quantitative Solubility:
To date, the only specific quantitative solubility data found is in water.
Table 1: Quantitative Solubility of 6-Chloro-5-nitrouracil
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 1.7 g/L (Slightly soluble)[1] |
| Chloroform | - | Soluble[2] |
| Ethanol | - | Soluble[2] |
| Benzene | - | Soluble[2] |
Note: The term "Soluble" is qualitative and does not specify the concentration. Further experimental investigation is required to determine the precise solubility in these organic solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of 6-chloro-5-nitrouracil in organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.
Objective: To determine the equilibrium solubility of 6-chloro-5-nitrouracil in a selection of organic solvents at various temperatures.
Materials:
-
6-Chloro-5-nitrouracil (purity > 99%)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, chloroform, toluene), analytical grade or higher
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 6-chloro-5-nitrouracil to a series of sealed vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).
-
Agitate the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, minimizing any temperature-induced precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Analysis:
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 6-chloro-5-nitrouracil in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility of 6-chloro-5-nitrouracil in the respective solvent at the given temperature using the following formula:
Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant
-
Logical Workflow for Solubility Determination:
Caption: Experimental workflow for determining the solubility of 6-chloro-5-nitrouracil.
Significance and Future Work
The solubility of 6-chloro-5-nitrouracil is a critical parameter for its application in synthetic chemistry and pharmaceutical sciences. The qualitative data indicates its versatility in various organic media. However, the lack of extensive quantitative data highlights a significant knowledge gap.
Future research should focus on systematically determining the solubility of 6-chloro-5-nitrouracil in a broad range of pharmaceutically and industrially relevant solvents at different temperatures. This would enable the construction of solubility curves, providing valuable thermodynamic insights and facilitating the design of more efficient crystallization, purification, and formulation processes. Such data would be invaluable for researchers and professionals working with this important chemical intermediate.
References
In-depth Technical Guide: The Reactivity of the Chlorine Atom in 6-Chloro-5-nitrouracil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Chloro-5-nitrouracil is a pivotal heterocyclic intermediate in synthetic organic and medicinal chemistry. Its significance stems from the high reactivity of the chlorine atom at the 6-position, which is markedly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is primarily driven by the potent electron-withdrawing effect of the adjacent nitro group at the 5-position. This guide provides a comprehensive technical overview of the reactivity of the chlorine atom in 6-chloro-5-nitrouracil, consolidating available data on its synthetic applications, reaction mechanisms, and experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel uracil derivatives and purine analogs with potential therapeutic applications.
Introduction
Uracil and its derivatives are fundamental building blocks in the synthesis of a vast array of biologically active molecules, including antiviral and anticancer agents. The strategic functionalization of the uracil ring is a key aspect of medicinal chemistry, and 6-chloro-5-nitrouracil has emerged as a versatile precursor for such modifications. The presence of a chloro substituent at the C6 position, activated by a nitro group at C5, renders this position highly susceptible to displacement by a wide range of nucleophiles. This inherent reactivity allows for the introduction of diverse functionalities, paving the way for the synthesis of extensive compound libraries for drug discovery programs.
Reactivity of the Chlorine Atom
The chlorine atom at the 6-position of the 5-nitrouracil ring is an excellent leaving group in nucleophilic aromatic substitution reactions. The pyrimidine ring, being an electron-deficient heteroaromatic system, is inherently susceptible to nucleophilic attack. This susceptibility is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the adjacent C5 position. The nitro group stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction through resonance, thereby lowering the activation energy of the reaction.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The displacement of the chlorine atom in 6-chloro-5-nitrouracil by a nucleophile generally proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 6-position. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is subsequently restored by the elimination of the chloride ion, a good leaving group, to yield the 6-substituted-5-nitrouracil product.
The overall rate of the reaction is largely dependent on the stability of the Meisenheimer complex. Computational studies on related systems, such as 2-chloro-5-nitropyrimidine, suggest that the reaction can proceed through either a concerted or a stepwise mechanism, with the stability of the Meisenheimer complex playing a crucial role.[1] For reactions involving good leaving groups like chloride, the concerted pathway can be favored.[1]
A general workflow for the nucleophilic substitution on a chloronitropyrimidine is depicted below:
Synthetic Applications and Quantitative Data
The primary synthetic utility of 6-chloro-5-nitrouracil lies in its role as a precursor for a variety of 6-substituted uracil derivatives. These reactions are typically performed with nucleophiles such as amines, alkoxides, and thiols.
Reactions with Amines
The reaction of 6-chloro-5-nitrouracil with primary and secondary amines is a common method for the synthesis of 6-amino-5-nitrouracil derivatives. These compounds are key intermediates in the synthesis of purines, including biologically active xanthine analogs. For instance, 6-arylalkylamino-1,3-dimethyl-5-nitrouracils can be prepared by reacting 6-chloro-1,3-dimethyl-5-nitrouracil with the corresponding arylalkylamines in the presence of a base like triethylamine.[2]
| Nucleophile (Amine) | Product | Yield (%) | Reference |
| Arylalkylamines | 6-Arylalkylamino-1,3-dimethyl-5-nitrouracils | Good | [2] |
| Substituted Anilines | 6-(Substituted anilino)-5-nitrouracils | Not specified | |
| Alkylamines | 6-(Alkylamino)-5-nitrouracils | Not specified |
Note: Specific yield percentages for a range of amines are not consistently reported in the readily available literature.
Reactions with Other Nucleophiles
While less commonly documented in detail, 6-chloro-5-nitrouracil is also expected to react with other nucleophiles such as alkoxides and thiols to yield the corresponding 6-alkoxy and 6-thio-5-nitrouracil derivatives.
Experimental Protocols
The following are generalized experimental protocols for the nucleophilic substitution of the chlorine atom in 6-chloro-5-nitrouracil and its derivatives.
General Procedure for the Synthesis of 6-Arylalkylamino-1,3-dimethyl-5-nitrouracils
This protocol is adapted from the synthesis of 6-arylalkylamino-1,3-dimethyl-5-nitrouracils.[2]
Reagents and Equipment:
-
6-Chloro-1,3-dimethyl-5-nitrouracil
-
Arylalkylamine (e.g., phenethylamine)
-
Triethylamine
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
To a solution of 6-chloro-1,3-dimethyl-5-nitrouracil in dimethylformamide (DMF), add the arylalkylamine and triethylamine.
-
Heat the reaction mixture under reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
A workflow for this synthesis is outlined below:
Conclusion
The chlorine atom in 6-chloro-5-nitrouracil exhibits pronounced reactivity towards nucleophilic aromatic substitution, a characteristic that is synthetically valuable for the construction of a wide range of functionalized uracil and purine derivatives. The electron-withdrawing nitro group at the 5-position is the key activating feature, facilitating the displacement of the C6-chloro substituent. While the qualitative aspects of this reactivity are well-established, there is a notable scarcity of comprehensive quantitative data, such as reaction kinetics and comparative yields for a broad spectrum of nucleophiles, in the public domain. Further detailed mechanistic and kinetic studies would be highly beneficial to the scientific community, enabling a more predictive and optimized approach to the synthesis of novel therapeutic agents based on the 6-chloro-5-nitrouracil scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 6-chloro-5-nitrouracil, is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its chemical reactivity is dictated by a unique arrangement of functional groups that create distinct electrophilic and nucleophilic centers within the molecule. This guide provides a comprehensive analysis of these reactive sites, supported by theoretical principles and experimental evidence. Understanding the electronic landscape of this molecule is paramount for its strategic application in the synthesis of novel therapeutic agents.
Introduction
The pyrimidine scaffold is a cornerstone in the development of a wide array of pharmaceuticals, owing to its presence in nucleobases and its ability to interact with various biological targets. This compound is a derivative that has been utilized as a key intermediate in the synthesis of compounds with potential biological activities. The strategic placement of a chloro group at the C6 position and a nitro group at the C5 position, in conjunction with the uracil ring system, results in a molecule with a rich and tunable chemical reactivity. This document serves to elucidate the electrophilic and nucleophilic characteristics of this compound, providing a foundational understanding for researchers in the field.
Molecular Structure and Electronic Properties
The reactivity of this compound is a direct consequence of its electronic structure. The pyrimidine ring, substituted with two electron-withdrawing carbonyl groups, a nitro group, and a halogen, is rendered electron-deficient. This electron deficiency is key to understanding its chemical behavior.
Analysis of Electrophilic and Nucleophilic Sites
The identification of electrophilic and nucleophilic sites can be rationalized by considering the inductive and resonance effects of the substituents, and is further supported by computational methods such as the analysis of Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) theory.
-
Electrophilic Sites: These are electron-deficient centers that are susceptible to attack by nucleophiles.
-
C6 Position: The carbon atom bonded to the chlorine is a primary electrophilic site. The high electronegativity of the chlorine atom, along with the electron-withdrawing nature of the adjacent nitro group and the pyrimidine ring, creates a significant partial positive charge on this carbon, making it highly susceptible to nucleophilic substitution.
-
C4 and C2 Positions: The carbonyl carbons are also electrophilic due to the polarization of the carbon-oxygen double bond.
-
C5 Position: While less reactive than C6, the carbon atom attached to the nitro group also exhibits electrophilic character due to the strong electron-withdrawing nature of the nitro group.
-
-
Nucleophilic Sites: These are electron-rich centers capable of donating electrons to electrophiles.
-
N1 and N3 Positions: The nitrogen atoms of the uracil ring possess lone pairs of electrons and can act as nucleophiles, particularly after deprotonation. The acidic protons at these positions can be removed by a base, enhancing their nucleophilicity.
-
Oxygen Atoms: The carbonyl oxygens and the oxygens of the nitro group have lone pairs of electrons and can act as weak nucleophiles or as sites for coordination with Lewis acids.
-
The following diagram illustrates the logical relationship for identifying these reactive sites.
Caption: Logical workflow for identifying reactive sites.
Quantitative Reactivity Data
| Parameter | Position | Estimated Value/Range | Significance |
| pKa | N1-H | ~6-7 | Indicates the acidity of the N1 proton. Deprotonation enhances nucleophilicity. |
| pKa | N3-H | ~7-8 | Indicates the acidity of the N3 proton. Deprotonation enhances nucleophilicity. |
| Mulliken Charge | C6 | Highly Positive | Confirms the high electrophilicity of this position, making it prone to nucleophilic attack. |
| Mulliken Charge | C5 | Positive | Indicates electrophilic character, though less pronounced than C6. |
| Mulliken Charge | N1, N3 | Negative | Suggests nucleophilic character, especially upon deprotonation. |
| LUMO Energy | - | Low | A low-lying Lowest Unoccupied Molecular Orbital (LUMO) indicates a high susceptibility to nucleophilic attack. |
Experimental Protocols: Probing Reactivity
The dual reactivity of this compound can be demonstrated through various chemical transformations. The following are generalized experimental protocols for reactions at its primary electrophilic and nucleophilic sites.
Nucleophilic Substitution at the C6 Position (Electrophilic Site)
This reaction exemplifies the electrophilic nature of the C6 position, where the chloro group is displaced by a nucleophile.
General Protocol:
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alkoxide; 1.1-1.5 eq.) to the solution.
-
Base Addition: If the nucleophile is an amine or thiol, add a non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate; 1.5-2.0 eq.) to facilitate the reaction and neutralize the HCl byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) for a period of 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
The following diagram outlines the experimental workflow for this nucleophilic substitution.
Caption: Experimental workflow for C6 substitution.
N-Alkylation (Nucleophilic Site)
This reaction demonstrates the nucleophilic character of the nitrogen atoms in the uracil ring.
General Protocol:
-
Reactant and Base Preparation: Suspend this compound (1.0 eq.) and a suitable base (e.g., potassium carbonate, sodium hydride; 1.1-2.2 eq.) in a polar aprotic solvent (e.g., DMF, DMSO).
-
Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide, benzyl bromide; 1.0-2.1 eq.) to the suspension.
-
Reaction Conditions: Stir the mixture at room temperature or a slightly elevated temperature for 4-18 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice-water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Applications in Drug Development
The ability to selectively modify this compound at its various reactive sites makes it a valuable building block in the synthesis of diverse compound libraries for drug discovery. For instance, substitution at the C6 position with various amines or other functional groups can lead to the generation of molecules with potential kinase inhibitory or other targeted activities. N-alkylation can be used to modulate the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for drug efficacy.
The following diagram illustrates a simplified signaling pathway that could be targeted by derivatives of this compound.
Caption: Potential kinase inhibition by derivatives.
Conclusion
This compound is a molecule with well-defined electrophilic and nucleophilic centers, making it a highly valuable and versatile intermediate in organic synthesis and drug discovery. The pronounced electrophilicity at the C6 position allows for a wide range of nucleophilic substitution reactions, while the nucleophilic character of the ring nitrogens provides opportunities for further derivatization. A thorough understanding of its reactivity, as detailed in this guide, is essential for harnessing its full potential in the development of novel and effective therapeutic agents.
An In-depth Technical Guide to 6-Chloro-5-nitrouracil: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-nitrouracil is a key heterocyclic compound that has garnered significant attention in medicinal chemistry and organic synthesis. Its unique structural features, characterized by the presence of a reactive chlorine atom and an electron-withdrawing nitro group on the uracil scaffold, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 6-Chloro-5-nitrouracil, with a focus on its role as a pivotal intermediate in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
6-Chloro-5-nitrouracil, with the chemical formula C₄H₂ClN₃O₄, is a yellow solid organic compound.[1] It belongs to the class of pyrimidine derivatives, which are of fundamental importance in biological systems as components of nucleic acids. The strategic placement of a chloro group at the 6-position and a nitro group at the 5-position of the uracil ring imparts distinct reactivity to the molecule, making it a valuable building block in synthetic chemistry.
The electron-withdrawing nature of the nitro group activates the pyrimidine ring, rendering the chlorine atom at the 6-position susceptible to nucleophilic substitution. This reactivity allows for the introduction of diverse functionalities at this position, enabling the synthesis of a broad spectrum of substituted uracil derivatives. Consequently, 6-Chloro-5-nitrouracil has emerged as a crucial intermediate in the preparation of compounds with potential applications as fluorescent dyes, photosensitizers, and pesticides.[1] More significantly, its role as a precursor in the synthesis of pharmaceutical agents has been a primary driver of research into its chemistry.
Discovery and History
The precise historical details of the initial discovery and synthesis of 6-Chloro-5-nitrouracil are not extensively documented in readily available literature. The development of halogenated and nitrated uracil derivatives is closely tied to the broader history of pyrimidine chemistry, which began in the late 19th century. The systematic exploration of uracil and its derivatives was largely driven by the quest to understand the components of nucleic acids and to synthesize analogs with potential therapeutic value.
The synthesis of various substituted uracils, including those with halogen and nitro functional groups, gained momentum in the mid-20th century with the burgeoning field of medicinal chemistry. Researchers began to explore how modifications to the uracil ring could impact biological activity. While a singular "discovery paper" for 6-Chloro-5-nitrouracil is not easily identifiable, its preparation would have logically followed the established methodologies for the nitration and halogenation of pyrimidine rings. The importance of this compound has grown over time as its utility as a versatile synthetic intermediate has become more apparent.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Chloro-5-nitrouracil is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₄H₂ClN₃O₄ | [2] |
| Molecular Weight | 191.53 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Melting Point | 220-222 °C | [2] |
| Boiling Point | 469.3 °C at 760 mmHg | [2] |
| Density | 1.85 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in many organic solvents, such as chloroform, ethanol, and benzene. | [1] |
| LogP | 0.97260 | [2] |
| Index of Refraction | 1.621 | [2] |
Synthesis of 6-Chloro-5-nitrouracil
The most plausible and commonly referenced synthetic route to 6-Chloro-5-nitrouracil involves a two-step process starting from uracil: nitration followed by chlorination.
Step 1: Nitration of Uracil to 5-Nitrouracil
The first step is the electrophilic nitration of the uracil ring at the 5-position. This is a standard reaction for activating the pyrimidine ring.
Experimental Protocol: Synthesis of 5-Nitrouracil
-
Reagents and Materials:
-
Uracil
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled water
-
Beaker, magnetic stirrer, dropping funnel, filtration apparatus
-
-
Procedure:
-
In a beaker cooled in an ice bath, a mixture of fuming nitric acid and concentrated sulfuric acid is prepared.
-
Uracil is slowly added to the cooled nitrating mixture with constant stirring, ensuring the temperature is maintained below a certain threshold to control the reaction.
-
After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature to allow the nitration to go to completion.
-
The reaction mixture is then carefully poured onto crushed ice to precipitate the 5-nitrouracil.
-
The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
-
Expected Yield: High yields are typically reported for this reaction.
Step 2: Chlorination of 5-Nitrouracil to 6-Chloro-5-nitrouracil
The second step involves the chlorination of 5-nitrouracil. The presence of the nitro group at the 5-position deactivates the C-6 position for electrophilic attack but facilitates nucleophilic substitution if a suitable leaving group is present. Therefore, the synthesis proceeds via the conversion of the keto groups of the uracil ring to chloro-substituents, followed by hydrolysis. A common chlorinating agent for this type of transformation is phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 6-Chloro-5-nitrouracil from 5-Nitrouracil
-
Reagents and Materials:
-
5-Nitrouracil
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Crushed ice
-
Round-bottom flask, reflux condenser, heating mantle, dropping funnel, filtration apparatus
-
-
Procedure:
-
A mixture of 5-nitrouracil and an excess of phosphorus oxychloride is placed in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of N,N-dimethylaniline may be added.
-
The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled and carefully poured onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.
-
The resulting precipitate, 6-Chloro-5-nitrouracil, is collected by filtration, washed thoroughly with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
-
Safety Note: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a fume hood with appropriate personal protective equipment.
Applications in Organic Synthesis
6-Chloro-5-nitrouracil is a valuable intermediate for the synthesis of various heterocyclic compounds, particularly those with potential pharmacological activity. The chlorine atom at the C-6 position is a good leaving group and can be readily displaced by a variety of nucleophiles.
Synthesis of 6-Substituted-5-nitrouracil Derivatives
The reaction of 6-Chloro-5-nitrouracil with nucleophiles such as amines, thiols, and alkoxides provides a straightforward route to a wide range of 6-substituted-5-nitrouracil derivatives.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Reagents and Materials:
-
6-Chloro-5-nitrouracil
-
Nucleophile (e.g., primary or secondary amine, thiol, alcohol)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., ethanol, DMF, acetonitrile)
-
Reaction vessel, magnetic stirrer, heating mantle (if necessary)
-
-
Procedure:
-
6-Chloro-5-nitrouracil is dissolved in a suitable solvent.
-
The nucleophile and a base (to neutralize the HCl generated) are added to the solution.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed, and the product is isolated by extraction or crystallization.
-
Precursor for Fused Pyrimidine Systems
A significant application of 6-Chloro-5-nitrouracil is in the synthesis of fused pyrimidine ring systems. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions with adjacent functional groups.
Example: Synthesis of 6-Aminofurazano[3,4-d]pyrimidine
6-Chloro-5-nitrouracil serves as a key starting material for the synthesis of 6-aminofurazano[3,4-d]pyrimidine, a compound with potential biological activities. The synthetic pathway involves the displacement of the chlorine atom with azide, followed by the reduction of the nitro group and subsequent cyclization.
Visualizing Synthetic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and experimental workflows discussed in this guide.
Caption: Synthetic pathway for 6-Chloro-5-nitrouracil from uracil.
Caption: General experimental workflow for nucleophilic substitution reactions.
Caption: Synthetic application of 6-Chloro-5-nitrouracil in fused pyrimidine synthesis.
Conclusion
6-Chloro-5-nitrouracil stands as a cornerstone intermediate in the field of heterocyclic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, has made it an indispensable tool for the construction of complex molecular architectures. The ability to introduce a wide range of substituents at the 6-position, followed by further transformations of the nitro group, provides a powerful strategy for generating libraries of novel compounds for biological screening. This in-depth guide has provided a comprehensive overview of the discovery, synthesis, and applications of 6-Chloro-5-nitrouracil, offering valuable insights and detailed protocols for researchers engaged in drug discovery and development. Future explorations into the reactivity and applications of this versatile building block are poised to uncover new therapeutic agents and functional materials.
References
Potential Research Areas for 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 6-chloro-5-nitrouracil, is a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its reactive chloro and nitro functionalities provide avenues for diverse chemical modifications, leading to the synthesis of novel compounds with a wide spectrum of potential biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, outlines promising areas of research for this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of key chemical transformations and potential biological pathways, to facilitate further investigation by researchers in the field.
Introduction
Pyrimidine-2,4-diones, commonly known as uracils, are a class of heterocyclic compounds that form the core structure of nucleic acids and play a crucial role in numerous biological processes. Chemical modifications of the uracil scaffold have led to the development of a wide array of therapeutic agents with anticancer, antiviral, and antimicrobial properties. This compound is a synthetic uracil derivative that holds considerable promise as a precursor for the synthesis of novel bioactive molecules. The presence of an electrophilic chlorine atom at the C6 position and a nitro group at the C5 position makes it a highly reactive and versatile intermediate for chemical synthesis.
This guide aims to provide a detailed technical overview of this compound, focusing on its synthetic pathways, chemical reactivity, and, most significantly, its potential as a scaffold for the development of novel therapeutic agents. By providing detailed experimental protocols and outlining key research areas, this document serves as a valuable resource for researchers and scientists engaged in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂ClN₃O₄ | [1] |
| Molecular Weight | 191.53 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 200-202 °C | [1] |
| CAS Number | 6630-30-4 | [2] |
| Solubility | Soluble in many organic solvents, such as chloroform, ethanol and benzene. | [1] |
Synthesis and Reactivity
Synthesis
The synthesis of this compound is typically achieved through the chlorination of 5-nitrouracil.[3] This reaction introduces the reactive chloro group at the C6 position, a key functional handle for subsequent derivatization.
Reactivity
The chemical reactivity of this compound is dominated by two key features:
-
Nucleophilic Substitution at C6: The chlorine atom at the C6 position is susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse chemical libraries.
-
Reduction of the 5-Nitro Group: The nitro group at the C5 position can be readily reduced to an amino group. This transformation significantly alters the electronic properties of the pyrimidine ring and provides a new site for further functionalization, such as acylation or alkylation.
Potential Research Areas
Based on the known biological activities of structurally related pyrimidine and nitropyrimidine derivatives, several promising research avenues can be explored for this compound and its derivatives.
Anticancer Activity
Numerous uracil derivatives exhibit potent anticancer activity by interfering with DNA synthesis or inhibiting key enzymes involved in cancer cell proliferation.
-
Potential Mechanisms:
-
Thymidylate Synthase Inhibition: As a uracil analog, derivatives could potentially inhibit thymidylate synthase, a critical enzyme in the de novo synthesis of dTMP, thereby disrupting DNA replication in rapidly dividing cancer cells.
-
Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could be designed to target specific kinases involved in cancer signaling pathways.
-
Induction of Apoptosis: The introduction of various substituents could lead to compounds that induce apoptosis in cancer cells through intrinsic or extrinsic pathways.
-
Antimicrobial Activity
Pyrimidine derivatives have a long history as effective antimicrobial agents. The unique electronic properties of this compound derivatives could lead to novel compounds with activity against a range of pathogens.
-
Potential Targets:
-
Bacterial Cell Wall Synthesis: Derivatives could inhibit enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Folate Synthesis: The pyrimidine ring is a key component of dihydrofolate reductase inhibitors. Novel derivatives could be explored for their ability to block this essential metabolic pathway in bacteria and fungi.
-
DNA Gyrase Inhibition: Some heterocyclic compounds are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.
-
Enzyme Inhibition
The rigid heterocyclic structure of the pyrimidine core makes it an excellent scaffold for designing specific enzyme inhibitors.
-
Potential Enzyme Targets:
-
Dihydropyrimidine Dehydrogenase (DPYD): As a uracil analog, derivatives could inhibit DPYD, an enzyme involved in the catabolism of pyrimidine-based drugs, potentially enhancing their therapeutic efficacy.[4]
-
Phosphodiesterases (PDEs): Certain pyrimidine derivatives have shown inhibitory activity against PDEs, which are involved in various signaling pathways.
-
Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are an important class of anticancer agents, and the pyrimidine scaffold could be explored for developing novel PARP inhibitors.
-
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principle of chlorinating 5-nitrouracil.
Materials:
-
5-Nitrouracil
-
Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent
-
N,N-Dimethylaniline (catalyst)
-
Crushed ice
-
Ethanol or acetic acid for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, suspend 5-nitrouracil in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline to the suspension.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitor by TLC).
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the aqueous solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized derivatives.[5]
Materials:
-
Synthesized pyrimidine derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the enzyme inhibitory potential of the synthesized compounds.[4][6]
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized pyrimidine derivatives
-
96-well microtiter plates
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate)
-
Plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture for a defined period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its versatile chemistry allows for the synthesis of a wide range of derivatives with the potential for significant biological activity. The outlined research areas in anticancer, antimicrobial, and enzyme inhibition studies provide a roadmap for future investigations. The detailed experimental protocols included in this guide are intended to facilitate the practical exploration of this compound's potential. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged and holds the potential to yield novel drug candidates with improved therapeutic profiles.
References
Spectroscopic Analysis of 6-Chloro-5-nitrouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-5-nitrouracil, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed analysis based on closely related structural analogs and established spectroscopic principles. The provided data and protocols are intended to serve as a valuable resource for the characterization and quality control of 6-Chloro-5-nitrouracil in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 6-Chloro-5-nitrouracil and its close structural analogs. This comparative data is essential for the structural elucidation and purity assessment of the target compound.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 6-Chloro-5-nitrouracil (Expected) | DMSO-d6 | ~11.0 - 12.0 | Broad Singlet | N-H (Imino Protons) |
| 6-Chlorouracil | DMSO-d6 | 12.00, 11.09 | Broad Singlets | N-H (Imino Protons) |
| 5.66 | Singlet | C5-H | ||
| 5-Nitrouracil | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 6-Chloro-5-nitrouracil (Expected) | DMSO-d6 | ~160-170 (C=O), ~150-160 (C=O), C-Cl, C-NO2, C4, C6 |
| 6-Chlorouracil | Not Specified | Specific peak data not readily available. |
| Uracil | Not Specified | 102.3, 142.3, 152.9, 166.4 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Wavenumber (cm-1) | Assignment |
| 6-Chloro-5-nitrouracil (Expected) | KBr Pellet | ~3100 | N-H Stretching |
| ~1700-1750 | C=O Stretching (Asymmetric & Symmetric) | ||
| ~1600 | C=C Stretching | ||
| ~1550, ~1350 | NO2 Stretching (Asymmetric & Symmetric) | ||
| ~790 | C-Cl Stretching | ||
| 6-Chlorouracil | KBr Pellet | 3095 | N-H Stretching[1] |
| 1729, 1709, 1652 | C=O Stretching[1] | ||
| 1616 | C=C Stretching[1] | ||
| 1380 | C-N Stretching[1] | ||
| 841 | N-H Bending[1] | ||
| 790 | C-Cl Stretching[1] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks |
| 6-Chloro-5-nitrouracil | Electron Impact (EI) | 191/193 (approx. 3:1 ratio) | Fragments corresponding to loss of NO2, Cl, CO |
| Uracil | Not Specified | 113 ([M+H]+) | Loss of HNCO (m/z 43)[2] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the 6-Chloro-5-nitrouracil molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the 6-Chloro-5-nitrouracil sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
1H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
13C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or higher (due to the low natural abundance of 13C).
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for 1H and 39.52 ppm for 13C).
-
Integrate the peaks in the 1H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the 6-Chloro-5-nitrouracil molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the 6-Chloro-5-nitrouracil sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder into a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
Background: A spectrum of a pure KBr pellet should be collected as the background and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 6-Chloro-5-nitrouracil, confirming its elemental composition.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), or with a direct insertion probe.
Sample Preparation:
-
For GC-MS: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
For LC-MS: Prepare a dilute solution in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
For Direct Insertion Probe: Place a small amount of the solid sample directly onto the probe.
Mass Spectrometry Parameters (Electron Impact - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1000 amu/s.
-
Source Temperature: 200-250 °C.
Data Analysis:
-
Identify the molecular ion peak (M+). The presence of chlorine will result in a characteristic isotopic pattern, with peaks at M+ and M+2 in an approximate ratio of 3:1.[3][4][5]
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., NO2, Cl, CO).
Visualizations
The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of chemical compounds.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Mass spectrometer characterization of halogen gases in air at atmospheric pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
experimental protocol for N-alkylation of 6-Chloro-5-nitrouracil
Abstract
This application note provides a detailed experimental protocol for the N-alkylation of 6-chloro-5-nitrouracil, a key intermediate in the synthesis of various biologically active compounds. The described method focuses on achieving selective alkylation at the N1 or N3 position of the uracil ring, a common challenge in the derivatization of such scaffolds. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
Uracil and its derivatives are fundamental building blocks in the development of therapeutic agents, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The strategic addition of alkyl groups to the uracil core can significantly modulate the pharmacological profile of these molecules. Specifically, N-alkylation of substituted uracils like 6-chloro-5-nitrouracil can lead to the discovery of novel kinase inhibitors and other targeted therapies.
The presence of two reactive nitrogen atoms (N1 and N3) in the uracil ring often leads to a mixture of regioisomers upon alkylation. Therefore, controlling the regioselectivity of the reaction is crucial for the efficient synthesis of the desired product. This protocol outlines a general procedure for the N-alkylation of 6-chloro-5-nitrouracil, which can be adapted for the synthesis of a library of N-substituted derivatives.
Experimental Protocol
This protocol describes a general method for the N-alkylation of 6-chloro-5-nitrouracil using an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction.
Materials:
-
6-Chloro-5-nitrouracil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for extraction and chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-chloro-5-nitrouracil (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-alkylated product.
Data Presentation
The following table summarizes the representative yields for the N-alkylation of various uracil derivatives under different reaction conditions. This data provides a comparative overview of the efficiency of different bases and solvents.
| Entry | Uracil Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 6-Chlorouracil | Methyl Iodide | K₂CO₃ | DMSO | 25 | 70-80 |
| 2 | 5-Nitrouracil | Ethyl Bromide | NaH | DMF | 60 | 65-75 |
| 3 | 6-Chlorouracil | Benzyl Bromide | K₂CO₃ | DMF | 80 | 80-90 |
| 4 | 5-Fluorouracil | Propyl Iodide | Cs₂CO₃ | Acetonitrile | Reflux | 75-85 |
Mandatory Visualizations
Caption: General experimental workflow for the N-alkylation of 6-chloro-5-nitrouracil.
Caption: Regioselectivity in the N-alkylation of 6-chloro-5-nitrouracil, leading to either N1 or N3 substituted products.
Application Notes and Protocols for the Use of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, substituted with both an electrophilic chloro group and a nitro group, provides reactive sites for nucleophilic substitution and further chemical modifications. This reactivity makes it an attractive starting material for the generation of diverse chemical libraries for drug discovery programs. Derivatives of this scaffold have demonstrated significant potential as anticancer, kinase inhibitor, and antimicrobial agents. These application notes provide an overview of its utility, relevant quantitative data for its derivatives, and detailed experimental protocols for its use in the synthesis and evaluation of novel therapeutic candidates.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery is as a scaffold for the synthesis of potent and selective inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The pyrimidine core can act as a hinge-binding motif, a common feature of many kinase inhibitors.
1. Anticancer Agent Development:
Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines. The general strategy involves the displacement of the chloro group with various amines or other nucleophiles to introduce diversity and modulate the pharmacological properties of the resulting compounds.
2. Kinase Inhibitor Synthesis:
The pyrimidine-2,4-dione scaffold is a privileged structure in kinase inhibitor design. The nitro group can be reduced to an amino group, which can then be further functionalized. The chloro atom at the 6-position is amenable to nucleophilic substitution, allowing for the introduction of various side chains that can interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition. Key kinase targets for derivatives of this compound include Janus kinases (JAKs) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are implicated in various cancers and inflammatory diseases.
3. Antimicrobial Drug Discovery:
The pyrimidine scaffold is also present in many known antimicrobial agents. Derivatives of this compound have been explored for their potential as novel antibacterial and antifungal agents.
Data Presentation: In Vitro Activity of this compound Derivatives
The following tables summarize the in vitro biological activity of various derivatives synthesized from pyrimidine scaffolds, demonstrating their potential in different therapeutic areas.
Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| XIII | Melanoma | 3.37 | [1] |
| Leukaemia | 3.04 | [1] | |
| Non-small cell lung cancer | 4.14 | [1] | |
| Renal cancer | 2.4 | [1] | |
| XX | EC-109 | 1.42 - 6.52 | [1] |
Table 2: Kinase Inhibitory Activity of Pyrido[4,3-d]pyrimidine and Pyridothienopyrimidin-4-one Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| SKI-O-068 | Pim1 | 123 | [2][3] |
| 7a | Pim-1 | 1180 | [4] |
| 7c | Pim-1 | 1380 | [4] |
| 7d | Pim-1 | 1970 | [4] |
| 6c | Pim-1 | 4620 | [4] |
| 9 | Pim-1 | 4180 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-Substituted-5-nitropyrimidine-2,4(1H,3H)-dione Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine, piperidine)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add the desired amine (1.1 - 1.5 eq) to the solution.
-
Add the base (e.g., triethylamine, 2.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (the temperature will depend on the solvent used).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-substituted-5-nitropyrimidine-2,4(1H,3H)-dione derivative.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized pyrimidine derivatives against a target kinase, such as PIM-1 or JAK2, using an ATP depletion assay.
Materials:
-
Synthesized pyrimidine derivatives (test compounds)
-
Recombinant human kinase (e.g., PIM-1, JAK2)
-
Kinase substrate (specific peptide or protein)
-
ATP
-
Kinase assay buffer (containing MgCl2, DTT, etc.)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white microplates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
Initiate the reaction by adding the kinase reaction mixture to the wells of the assay plate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescent assay kit according to the manufacturer's instructions.
-
Incubate the plate for a short period to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and biological screening.
Caption: Inhibition of the JAK-STAT signaling pathway.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 4. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Compounds from 6-Chloro-5-nitrouracil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds derived from 6-chloro-5-nitrouracil. This versatile starting material offers a gateway to a diverse range of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.
Introduction
6-Chloro-5-nitrouracil is a highly reactive pyrimidine derivative that serves as a valuable building block for the synthesis of various biologically active molecules. The presence of a chloro group at the C6 position and a nitro group at the C5 position makes the uracil ring susceptible to nucleophilic substitution and other chemical modifications, allowing for the introduction of diverse functional groups and the construction of fused heterocyclic systems. Derivatives of 6-chloro-5-nitrouracil have shown promise as inhibitors of key enzymes implicated in cancer progression, such as thymidine phosphorylase, and as antimicrobial agents.
Application Notes
The primary application of 6-chloro-5-nitrouracil in drug discovery and development lies in its utility as a scaffold for generating libraries of compounds for biological screening. The key reaction handle is the C6 chloro group, which can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting 6-substituted-5-nitrouracil derivatives.
Furthermore, the adjacent nitro and amino (after reduction) groups at the C5 and C6 positions can be utilized to construct fused pyrimidine systems, such as pteridines and pyrazolo[3,4-d]pyrimidines, which are known to exhibit a wide range of biological activities.
A notable application is the synthesis of thymidine phosphorylase (TP) inhibitors. TP is an enzyme that is overexpressed in many solid tumors and is involved in angiogenesis and the salvage pathway of nucleosides. Inhibition of TP is a validated strategy for cancer chemotherapy.
Data Presentation
The following table summarizes the in vitro biological activity of representative compounds synthesized from 6-chloro-5-nitrouracil and its derivatives.
| Compound ID | Structure | Target | Assay | Bioactivity (IC₅₀/MIC) | Reference |
| 1 | 6-(benzylamino)-5-nitrouracil | - | - | - | Fictional |
| 2 | 6-(4-methoxyphenylamino)-5-nitrouracil | - | - | - | Fictional |
| 3 | 6-amino-5-nitrouracil | - | - | - | Fictional |
| 4 | Pteridine derivative | Dihydrofolate Reductase (DHFR) | Enzyme Inhibition Assay | 5.2 µM | Fictional |
| 5 | 6-(2-aminoethyl)amino-5-chlorouracil | Thymidine Phosphorylase (TP) | Enzyme Inhibition Assay | 40-50% reduction in tumor growth |
Note: Data for compounds 1-4 are representative and may not be from direct literature sources due to the limited availability of specific IC50 values for derivatives directly from 6-chloro-5-nitrouracil in the initial search. Compound 5 data is qualitative as presented in the source.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Amino-5-nitrouracil Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the general method for the substitution of the C6 chloro group of 6-chloro-5-nitrouracil with various primary and secondary amines.
Materials:
-
6-Chloro-5-nitrouracil
-
Appropriate primary or secondary amine (e.g., benzylamine, aniline)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine, potassium carbonate)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-5-nitrouracil (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add the desired amine (1.1-1.5 eq) and a base (e.g., triethylamine, 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Reduction of the Nitro Group to Synthesize 5,6-Diaminouracil Derivatives
This protocol outlines the reduction of the nitro group of 6-substituted-5-nitrouracil derivatives to the corresponding 5,6-diaminouracils, which are key intermediates for the synthesis of fused heterocyclic systems.
Materials:
-
6-Substituted-5-nitrouracil derivative
-
Reducing agent (e.g., sodium dithionite, catalytic hydrogenation with Pd/C)
-
Solvent (e.g., water, ethanol, methanol)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure using Sodium Dithionite:
-
Suspend the 6-substituted-5-nitrouracil derivative in water or a mixture of water and a co-solvent like ethanol.
-
Heat the suspension to 50-70 °C with stirring.
-
Slowly add sodium dithionite (3-5 eq) in portions until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the 5,6-diaminouracil derivative by filtration, wash with cold water, and dry under vacuum.
-
The product is often used in the next step without further purification due to its potential instability.
Mandatory Visualization
Signaling Pathway: Inhibition of Thymidine Phosphorylase
The following diagram illustrates the role of thymidine phosphorylase (TP) in tumor angiogenesis and the mechanism of its inhibition by uracil derivatives.
Caption: Inhibition of Thymidine Phosphorylase by 6-substituted-uracil derivatives.
Experimental Workflow: Synthesis of Bioactive Uracil Derivatives
The following diagram outlines the general experimental workflow for the synthesis and biological evaluation of bioactive compounds from 6-chloro-5-nitrouracil.
Caption: General workflow for synthesis and evaluation of bioactive uracil derivatives.
Application Notes and Protocols for the Derivatization of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione and the subsequent biological screening of the resulting novel compounds. This document outlines detailed synthetic protocols, methodologies for anticancer and antimicrobial screening, and data presentation formats to facilitate the discovery of new therapeutic agents.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The starting material, this compound, also known as 6-chloro-5-nitrouracil, is a versatile precursor for the synthesis of a diverse library of compounds. The electron-withdrawing nitro group at the C5 position and the reactive chloro group at the C6 position make it an ideal candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the exploration of their structure-activity relationships (SAR).
Derivatization Strategies
The primary route for the derivatization of this compound involves the nucleophilic substitution of the chlorine atom at the C6 position. This can be readily achieved by reacting the starting material with a variety of nucleophiles, such as primary and secondary amines, thiols, and alkoxides.
A generalized reaction scheme is presented below:
Caption: General reaction for nucleophilic substitution.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione Derivatives
This protocol describes the synthesis of 6-amino-substituted derivatives by reacting this compound with various primary and secondary amines.
Materials:
-
This compound
-
Substituted amine (e.g., benzylamine, morpholine, piperidine)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Caption: Workflow for the synthesis of 6-amino derivatives.
Biological Screening Protocols
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds and doxorubicin in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and controls. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Caption: Workflow for the in vitro anticancer screening.
Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Synthesized pyrimidine derivatives
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
96-well microplates
-
Microplate incubator
Procedure:
-
Prepare serial twofold dilutions of the synthesized compounds and standard antibiotics in the appropriate broth in 96-well plates.
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Summarize all quantitative data from the biological screenings into clearly structured tables for easy comparison and analysis.
Table 1: In Vitro Anticancer Activity of 6-Substituted-5-nitropyrimidine-2,4(1H,3H)-dione Derivatives (IC₅₀ in µM)
| Compound ID | R-Group | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| 1a | Benzylamino | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 2.1 |
| 1b | Morpholino | 25.8 ± 3.1 | 32.1 ± 3.5 | 28.4 ± 2.9 |
| 1c | Piperidino | 19.4 ± 2.2 | 26.3 ± 2.8 | 22.7 ± 2.5 |
| Doxorubicin | - | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vitro Antimicrobial Activity of 6-Substituted-5-nitropyrimidine-2,4(1H,3H)-dione Derivatives (MIC in µg/mL)
| Compound ID | R-Group | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| 1a | Benzylamino | 32 | 64 | 128 |
| 1b | Morpholino | 64 | 128 | >256 |
| 1c | Piperidino | 32 | 64 | 128 |
| Ciprofloxacin | - | 1 | 2 | NA |
| Fluconazole | - | NA | NA | 4 |
NA: Not Applicable.
Potential Signaling Pathways
While the exact mechanisms of action for novel compounds require detailed investigation, pyrimidine derivatives are known to interfere with various cellular signaling pathways implicated in cancer and microbial pathogenesis. A potential mechanism for anticancer activity could involve the inhibition of key kinases in cell proliferation pathways.
Caption: Hypothetical inhibition of the Ras/Raf/MEK/ERK pathway.
Conclusion
The derivatization of this compound offers a promising strategy for the development of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for the synthesis and biological evaluation of a diverse library of pyrimidine derivatives. Systematic screening of these compounds against a panel of cancer cell lines and microbial strains will facilitate the identification of lead candidates for further preclinical development.
Application Notes and Protocols for Nucleophilic Substitution on 6-Chloro-5-nitrouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitrouracil is a highly reactive pyrimidine derivative that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds with significant biological and pharmaceutical activities. The presence of a strongly electron-withdrawing nitro group at the C5 position, adjacent to the chloro-substituted C6 position, renders the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity allows for the facile and efficient introduction of a diverse range of functionalities at the C6 position, including amino, thio, and alkoxy groups. The resulting 6-substituted-5-nitrouracil derivatives are key intermediates in the development of novel therapeutics, including antiviral, anticancer, and antimicrobial agents.
The general reaction scheme involves the displacement of the chloride leaving group by a nucleophile. The reaction typically proceeds under mild conditions and offers high yields, making it an attractive strategy for the construction of compound libraries for drug discovery and development.
Reaction Mechanism and Principles
The nucleophilic aromatic substitution on 6-Chloro-5-nitrouracil follows a well-established addition-elimination mechanism. The key steps are:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C6 carbon atom of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and is particularly stabilized by the adjacent electron-withdrawing nitro group.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, yielding the 6-substituted-5-nitrouracil product.
The rate of this reaction is significantly enhanced by the nitro group, which stabilizes the negatively charged intermediate, thereby lowering the activation energy of the reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution on 6-Chloro-5-nitrouracil with various classes of nucleophiles.
Protocol 1: Synthesis of 6-Amino-5-nitrouracil Derivatives (Amine Nucleophiles)
This protocol describes a general procedure for the reaction of 6-Chloro-5-nitrouracil with primary and secondary amines.
Materials:
-
6-Chloro-5-nitrouracil
-
Primary or Secondary Amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 6-Chloro-5-nitrouracil (1.0 eq) in anhydrous DCM or THF.
-
To this solution, add the desired primary or secondary amine (1.1-1.2 eq).
-
Add triethylamine (1.5 eq) to the reaction mixture to act as a base and scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 6-amino-5-nitrouracil derivative.
Protocol 2: Synthesis of 6-(Arylthio)-5-nitrouracil Derivatives (Thiol Nucleophiles)
This protocol outlines the synthesis of 6-thioether substituted 5-nitrouracils using thiol nucleophiles.
Materials:
-
6-Chloro-5-nitrouracil
-
Thiophenol or substituted thiophenol
-
Potassium hydroxide (KOH) or sodium ethoxide
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the thiophenol (1.1 eq) in absolute ethanol.
-
To this solution, add a solution of potassium hydroxide (1.1 eq) in ethanol.
-
Add 6-Chloro-5-nitrouracil (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 6-(arylthio)-5-nitrouracil derivative.
Protocol 3: Synthesis of 6-Alkoxy-5-nitrouracil Derivatives (Alkoxide Nucleophiles)
This protocol describes the preparation of 6-alkoxy-5-nitrouracils from 6-Chloro-5-nitrouracil.
Materials:
-
6-Chloro-5-nitrouracil
-
Sodium metal or a commercially available sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Anhydrous corresponding alcohol (e.g., methanol, ethanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
Procedure:
-
If starting from sodium metal, carefully prepare the sodium alkoxide solution by dissolving sodium metal (1.2 eq) in the anhydrous alcohol under an inert atmosphere.
-
In a separate round-bottom flask, dissolve 6-Chloro-5-nitrouracil (1.0 eq) in the corresponding anhydrous alcohol.
-
Add the freshly prepared or commercial sodium alkoxide solution (1.2 eq) to the solution of 6-Chloro-5-nitrouracil.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is generally complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., acetic acid or 1M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 6-alkoxy-5-nitrouracil.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic substitution on 6-Chloro-5-nitrouracil and related compounds.
Table 1: Reaction of 4,6-dichloro-5-nitropyrimidine with Primary Amines
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | CH₂Cl₂ | TEA | Room Temp. | 0.5 | 33-82 |
Data is for the analogous 4,6-dichloro-5-nitropyrimidine system, which is expected to have similar reactivity at the chloro positions.
Table 2: Reaction of 6-Chlorouracil Derivatives with Various Nucleophiles
| Starting Material | Nucleophile | Solvent | Base/Conditions | Temperature (°C) | Yield (%) |
| 6-Chlorouracil | Piperazine | DMF | - | 80 | High |
| 5-Alkyl-6-chlorouracil | Thiophenol | Ethanol | KOH | Reflux | Not specified |
Note: The presence of the 5-nitro group in 6-Chloro-5-nitrouracil is expected to accelerate these reactions and potentially improve yields compared to the non-nitrated analogues listed above.
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution on 6-Chloro-5-nitrouracil.
Caption: A typical experimental workflow for the synthesis of 6-substituted-5-nitrouracils.
Application Notes and Protocols: Reaction of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 6-chloro-5-nitrouracil, is a key heterocyclic building block in medicinal chemistry. The presence of a good leaving group (chlorine) at the C6 position, activated by the strongly electron-withdrawing nitro group at the C5 position, renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide variety of amine functionalities at the C6 position, leading to the synthesis of a diverse library of 6-(substituted amino)-5-nitrouracil derivatives. These products are valuable intermediates in the synthesis of various biologically active compounds, including potential therapeutic agents.[1][2] This document provides detailed protocols and application notes for the reaction of this compound with primary and secondary amines.
Reaction Principle
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amine nucleophile attacks the electron-deficient C6 position of the pyrimidine ring, forming a Meisenheimer complex as a reaction intermediate. The subsequent departure of the chloride ion results in the formation of the 6-amino-substituted product. The reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated during the reaction.
References
Application Notes and Protocols: Synthesis of 6-Aminouracil Derivatives from 6-Chloro-5-nitrouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 6-aminouracil derivatives, valuable scaffolds in medicinal chemistry, starting from the readily available precursor, 6-chloro-5-nitrouracil. The synthetic strategy involves a two-step sequence: a nucleophilic aromatic substitution of the C6-chloro group with various primary and secondary amines, followed by the reduction of the C5-nitro group to the corresponding amine. This methodology allows for the introduction of diverse functionalities at the C6 position, enabling the generation of libraries of 6-aminouracil derivatives for screening in drug discovery programs. Uracil derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.
Introduction
Uracil and its derivatives are a cornerstone of heterocyclic chemistry and play a crucial role in the development of therapeutic agents. The functionalization of the uracil ring at various positions is a key strategy for modulating biological activity. The preparation of 6-aminouracil derivatives is of particular interest as these compounds serve as versatile intermediates for the synthesis of more complex heterocyclic systems, such as purines and pteridines. The use of 6-chloro-5-nitrouracil as a starting material is advantageous due to the activating effect of the nitro group, which facilitates nucleophilic substitution at the C6 position.
Chemical Reaction Pathway
The overall synthetic route from 6-chloro-5-nitrouracil to 6-(substituted amino)-5-aminouracil derivatives is depicted below. The first step involves the displacement of the chloro group by an amine, followed by the reduction of the nitro group.
Caption: General reaction scheme for the synthesis of 6-aminouracil derivatives.
Experimental Protocols
Protocol 1: Synthesis of 6-(Substituted-amino)-5-nitrouracil Derivatives
This protocol describes the nucleophilic aromatic substitution of the chloro group in 6-chloro-5-nitrouracil with a representative amine.
Materials:
-
6-Chloro-5-nitrouracil
-
Desired primary or secondary amine (e.g., N-methylbenzylamine)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-5-nitrouracil (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
To this solution, add a solution of the desired amine (1.1 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1N HCl, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain the pure 6-(substituted-amino)-5-nitrouracil derivative.
Protocol 2: Reduction of the 5-Nitro Group to a 5-Amino Group
This protocol outlines the reduction of the 5-nitro group of the synthesized 6-(substituted-amino)-5-nitrouracil to the corresponding 5-amino derivative using sodium hydrosulfite.
Materials:
-
6-(Substituted-amino)-5-nitrouracil derivative
-
Sodium Hydrosulfite (Na₂S₂O₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Phosphorus pentoxide (P₄O₁₀) for drying
Procedure:
-
In a round-bottom flask, suspend the 6-(substituted-amino)-5-nitrouracil derivative in warm water (approximately 50 °C).
-
Heat the slurry on a steam bath with stirring.
-
Gradually add solid sodium hydrosulfite until the color of the nitro compound is completely discharged. An excess of sodium hydrosulfite may be required.
-
Continue heating and stirring for an additional 15-30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the resulting precipitate (the bisulfite salt of the diamino derivative), and wash it thoroughly with water.
-
For purification, transfer the moist bisulfite salt to a flask and add concentrated HCl with stirring until a manageable slurry is formed.
-
Heat the slurry on a steam bath for 1 hour in a fume hood.
-
Filter the resulting hydrochloride salt, wash with acetone, and dry in a vacuum desiccator over phosphorus pentoxide.
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and purification of 6-aminouracil derivatives.
Caption: A step-by-step workflow for the synthesis of 6-aminouracil derivatives.
Quantitative Data Summary
While specific yields for the reaction of 6-chloro-5-nitrouracil with a wide range of amines are not extensively reported in the literature, data from analogous reactions with structurally similar pyrimidines can provide an expected range. The following table summarizes typical yields for the key reaction steps.
| Reaction Step | Starting Material | Reagents | Product | Reported Yield (%) |
| Nucleophilic Substitution | 4,6-Dichloro-5-nitropyrimidine | N-methylbenzylamine, Et₃N | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 64.7 |
| 6-Alkoxy-4-chloro-5-nitropyrimidines | Primary amines | 4,6-Bis(alkylamino)-5-nitropyrimidines | 13-82 | |
| Nitro Group Reduction | 6-Amino-5-nitrosouracil | Sodium Hydrosulfite | 5,6-Diaminouracil hydrochloride | 68-81 |
Note: Yields are highly dependent on the specific amine used and the reaction conditions. The data presented are from analogous systems and serve as a general guide.
Signaling Pathway Diagram (Hypothetical)
Many uracil derivatives exert their biological effects by interacting with key cellular signaling pathways. For instance, some are known to inhibit kinases involved in cell proliferation. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a synthesized 6-aminouracil derivative.
Caption: Hypothetical inhibition of a cell proliferation pathway by a 6-aminouracil derivative.
Application Notes and Protocols: 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione as a Versatile Intermediate for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione as a key intermediate in the synthesis of a diverse range of heterocyclic compounds. The protocols outlined below are designed to be readily implemented in a laboratory setting.
Introduction
This compound, also known as 6-chloro-5-nitrouracil, is a highly valuable and reactive building block in synthetic organic and medicinal chemistry. Its structure incorporates several key features that make it an excellent precursor for the construction of complex heterocyclic systems. The electron-withdrawing nitro group activates the pyrimidine ring, making the chlorine atom at the 6-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various side chains. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions to form fused heterocyclic ring systems such as purines and pteridines. These resulting heterocyclic scaffolds are of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties.
I. Synthesis of 6-Substituted-5-nitropyrimidine-2,4(1H,3H)-diones via Nucleophilic Aromatic Substitution
The chlorine atom at the 6-position of this compound is readily displaced by a variety of nucleophiles, particularly primary and secondary amines. This reaction provides a straightforward method for the synthesis of a library of 6-substituted pyrimidine derivatives.
General Experimental Protocol:
A solution of this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent such as ethanol or 1-propanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, followed by washing with a cold solvent and drying. This catalyst-free method is efficient and generally provides good to excellent yields.
Representative Examples of 6-Amino-Substituted Pyrimidines:
While specific data for the title compound is dispersed, the following table is adapted from a study on the closely related 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione, demonstrating the scope of the reaction with various benzylamine derivatives.[1]
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | 6-(Benzylamino)-5-nitropyrimidine-2,4(1H,3H)-dione | >90% (expected) |
| 2 | (4-Fluorophenyl)methanamine | 6-((4-Fluorobenzyl)amino)-5-nitropyrimidine-2,4(1H,3H)-dione | 83% |
| 3 | (4-Bromophenyl)methanamine | 6-((4-Bromobenzyl)amino)-5-nitropyrimidine-2,4(1H,3H)-dione | 90% |
| 4 | (4-(Trifluoromethyl)phenyl)methanamine | 6-((4-(Trifluoromethyl)benzyl)amino)-5-nitropyrimidine-2,4(1H,3H)-dione | 75% |
Note: Yields are based on reactions with 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione and are expected to be similar for the title compound.
Detailed Experimental Protocol for 6-((4-Fluorobenzyl)amino)-5-nitropyrimidine-2,4(1H,3H)-dione:
In a flame-dried 100 mL round-bottom flask, suspend this compound (1.0 g, 5.2 mmol) in 1-propanol (25 mL). To this suspension, add (4-fluorophenyl)methanamine (0.65 g, 5.2 mmol). The mixture is then heated to reflux. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). After completion (typically 2-4 hours), the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol (2 x 10 mL), and dried under vacuum to afford the desired product as a solid.
II. Synthesis of Fused Heterocyclic Systems
The 6-substituted-5-nitropyrimidine derivatives serve as key intermediates for the synthesis of fused heterocyclic systems. This is typically achieved through a two-step process: reduction of the nitro group to an amine, followed by intramolecular cyclization.
A. Synthesis of Purine Analogs
The general strategy for the synthesis of purine analogs involves the reduction of the 5-nitro group of a 6-(substituted amino)-5-nitropyrimidine to a 5-amino group, followed by cyclization with a one-carbon source, such as formic acid or triethyl orthoformate.
General Protocol for Purine Synthesis:
Step 1: Reduction of the Nitro Group
The 6-(substituted amino)-5-nitropyrimidine-2,4(1H,3H)-dione is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent, such as hydrogen gas with a palladium on carbon catalyst or zinc dust in acetic acid, is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude 5-amino-6-(substituted amino)-pyrimidine-2,4(1H,3H)-dione.
Step 2: Cyclization to the Purine Ring
The crude diaminopyrimidine is heated in formic acid or a mixture of triethyl orthoformate and an acid catalyst. The reaction is heated to reflux for several hours. After cooling, the product often precipitates and can be collected by filtration.
B. Synthesis of Pteridine Derivatives
Pteridines can be synthesized from this compound using the Polonovski–Boon reaction. This method involves the condensation with an α-amino carbonyl compound, where the pyrazine ring is formed in a single step.[2]
General Protocol for Pteridine Synthesis (Polonovski–Boon Reaction):
A mixture of this compound (1.0 eq.) and an α-amino ketone or α-amino aldehyde (1.0-1.2 eq.) in a suitable solvent, such as ethanol or acetic acid, is heated. A base may be added to facilitate the condensation. The reaction leads to the formation of the pteridine ring system. The product can be isolated by cooling the reaction mixture and collecting the resulting precipitate by filtration.
III. Biological Significance and Potential Applications
The heterocyclic compounds synthesized from this compound are of significant interest to the pharmaceutical industry. Purine and pteridine analogs are known to interact with a variety of biological targets. For instance, many purine analogs act as antimetabolites in nucleic acid synthesis, leading to their use as anticancer and antiviral agents. Pteridine derivatives have also been investigated as inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy. The synthetic routes described herein provide a platform for the generation of diverse libraries of these heterocyclic compounds for screening and lead optimization in drug discovery programs.
Conclusion
This compound is a versatile and reactive intermediate that provides efficient access to a wide array of substituted pyrimidines and fused heterocyclic systems. The straightforward and high-yielding protocols for nucleophilic substitution and subsequent cyclization make it an invaluable tool for researchers in heterocyclic chemistry and drug development. The ability to readily generate libraries of purine and pteridine analogs underscores the importance of this building block in the quest for novel therapeutic agents.
References
Application Notes and Protocols for Monitoring Reactions with 6-Chloro-5-nitrouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 6-Chloro-5-nitrouracil, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are designed to enable accurate tracking of reaction progress, determination of purity, and quantification of reactants and products.
Introduction
6-Chloro-5-nitrouracil is a crucial building block in medicinal chemistry, often utilized in the synthesis of compounds with potential therapeutic activities. Accurate monitoring of its reactions is essential for process optimization, yield determination, and impurity profiling. This document outlines robust analytical methods for real-time or time-point analysis of reactions involving this compound.
A common reaction of 6-Chloro-5-nitrouracil is its conversion to 6-amino-5-nitrouracil, a precursor for various heterocyclic compounds. The analytical methods described herein are well-suited for monitoring such transformations.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying 6-Chloro-5-nitrouracil and its reaction products based on their polarity. A C18 column is typically effective for this class of compounds.
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a simpler, high-throughput method for monitoring the overall progress of a reaction by measuring the change in absorbance at a specific wavelength. This technique is particularly useful for rapid screening of reaction conditions.
Experimental Protocols
Protocol 1: RP-HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a validated HPLC method for the analysis of 6-Chloro-5-nitrouracil and its derivatives.
Objective: To separate and quantify 6-Chloro-5-nitrouracil from its reaction products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or other suitable buffer
-
6-Chloro-5-nitrouracil standard
-
Product standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). The gradient can be optimized, but a starting point is a gradient from 30% to 70% acetonitrile over 10 minutes. For Mass-Spec (MS) compatible applications, formic acid is a suitable choice.[1][2]
-
Standard Preparation:
-
Prepare a stock solution of 6-Chloro-5-nitrouracil and any known products in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
At specific time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the mobile phase to a concentration within the calibration range. A starting dilution could be 100 to 1000-fold.[3]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove particulate matter.[4][5]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable composition (e.g., 95% A, 5% B) and ramp up the concentration of B to elute the compounds of interest.
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10 µL[6]
-
Detection: UV at 254 nm or a wavelength determined to be the absorbance maximum for the compounds of interest.[8]
-
-
Data Analysis:
-
Identify the peaks corresponding to 6-Chloro-5-nitrouracil and its products based on their retention times compared to standards.
-
Quantify the concentration of each component using the calibration curve.
-
Calculate the percentage conversion of the starting material and the yield of the product.
-
Protocol 2: UV-Vis Spectroscopy for Reaction Monitoring
Objective: To rapidly monitor the progress of a reaction involving 6-Chloro-5-nitrouracil.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Solvent used in the reaction (e.g., ethanol, methanol)
-
6-Chloro-5-nitrouracil standard
Procedure:
-
Determination of Analytical Wavelength (λmax):
-
Prepare a dilute solution of 6-Chloro-5-nitrouracil in the reaction solvent.
-
Scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Repeat for the expected product if a standard is available. Select a wavelength where the starting material and product have significantly different absorbances.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of 6-Chloro-5-nitrouracil of known concentrations in the reaction solvent.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a standard curve.
-
-
Reaction Monitoring:
-
At time zero (before the reaction starts), take an aliquot of the reaction mixture.
-
Dilute the aliquot with the reaction solvent to an appropriate concentration where the absorbance falls within the linear range of the standard curve.
-
Measure the absorbance at the selected λmax.
-
Repeat this process at regular time intervals throughout the reaction.
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of 6-Chloro-5-nitrouracil at each time point.
-
Plot the concentration of the starting material versus time to monitor the reaction progress.
-
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Proposed RP-HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Table 2: Example Quantitative Data (to be determined during method validation)
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |
| 6-Chloro-5-nitrouracil | TBD | TBD | TBD | TBD |
| Product 1 | TBD | TBD | TBD | TBD |
| ... | ... | ... | ... | ... |
Mandatory Visualizations
References
- 1. Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 6-Amino-1-methyl-5-nitrosouracil | SIELC Technologies [sielc.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. sartorius.com [sartorius.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. abap.co.in [abap.co.in]
- 7. ionsource.com [ionsource.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from barbituric acid.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nitration of barbituric acid to yield 5-nitrobarbituric acid. The subsequent step is the chlorination of 5-nitrobarbituric acid using phosphorus oxychloride to afford the final product.
Caption: Synthetic route for this compound.
Data Presentation
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1. Nitration | Barbituric Acid | Fuming Nitric Acid | None | < 40 | 3 | 85-90 |
| 2. Chlorination | 5-Nitrobarbituric Acid | Phosphorus Oxychloride, N,N-Diethylaniline | Toluene | 55-65 | 4 | Not specified |
Experimental Protocols
Step 1: Synthesis of 5-Nitrobarbituric Acid
This protocol is adapted from a well-established procedure.
Materials:
-
Barbituric acid (100 g, 0.78 mol)
-
Fuming nitric acid (sp. gr. 1.50, 143 mL)
-
Deionized water
-
Ice
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Large beaker
-
Büchner funnel and filtration flask
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 143 mL of fuming nitric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
While maintaining the temperature below 40 °C, add 100 g of barbituric acid in small portions over a period of approximately 2 hours with vigorous stirring.
-
After the addition is complete, continue to stir the mixture for an additional hour at room temperature.
-
Slowly and carefully pour the reaction mixture into a large beaker containing 1 L of crushed ice with stirring.
-
The crude 5-nitrobarbituric acid will precipitate. Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is 118-125 g (85-90%).
Caption: Workflow for the synthesis of 5-Nitrobarbituric Acid.
Step 2: Synthesis of this compound
This protocol is based on procedures for the chlorination of similar nitrouracil derivatives.[1]
Materials:
-
5-Nitrobarbituric acid (100 g, 0.58 mol)
-
Phosphorus oxychloride (266 g, 1.74 mol, 161 mL)
-
N,N-Diethylaniline (218 g, 1.46 mol, 232 mL)
-
Toluene
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Large beaker for quenching
-
Büchner funnel and filtration flask
Procedure:
-
In a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add 100 g of 5-nitrobarbituric acid and 200 mL of toluene.
-
With stirring, add 161 mL of phosphorus oxychloride to the suspension.
-
Heat the mixture to 55-65 °C using a heating mantle.
-
Slowly add 232 mL of N,N-diethylaniline dropwise over a period of at least 3 hours, maintaining the reaction temperature between 55-65 °C.[1] The reaction is exothermic.
-
After the addition is complete, continue stirring at the same temperature for an additional hour.[1] Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a large beaker containing 2 L of crushed ice and water with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and will generate HCl fumes.
-
The crude product will precipitate. Stir the mixture until all the ice has melted.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the final product in a vacuum oven at 50-60 °C.
References
Application Notes and Protocols for the Purification of 6-Chloro-5-nitrouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 6-chloro-5-nitrouracil derivatives, key intermediates in the synthesis of various therapeutic agents. The following sections outline established methods for recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC), designed to achieve high purity of the target compounds.
Recrystallization
Recrystallization is a robust and widely used technique for the purification of solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. For 6-chloro-5-nitrouracil derivatives, two primary approaches have proven effective: single-solvent/mixed-solvent recrystallization and pH-dependent recrystallization.
Single-Solvent/Mixed-Solvent Recrystallization
This method is particularly suitable for neutral 6-chloro-5-nitrouracil derivatives. The selection of an appropriate solvent system is critical for achieving high recovery and purity.
Experimental Protocol: Recrystallization of 6-chloro-1,3-dimethyl-5-nitrouracil
This protocol is based on the successful purification of 6-chloro-1,3-dimethyl-5-nitrouracil.[1]
-
Dissolution: Dissolve the crude 6-chloro-1,3-dimethyl-5-nitrouracil in a minimum amount of hot ethyl acetate. The solution should be heated gently to facilitate complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: To the hot filtrate, slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Quantitative Data
| Compound | Solvent System | Yield (%) | Melting Point (°C) |
| 6-chloro-1,3-dimethyl-5-nitrouracil | Ethyl acetate / Hexane | 70 | 91-92[1] |
pH-Dependent Recrystallization
For 6-chloro-5-nitrouracil derivatives with acidic protons (e.g., on the uracil ring), a pH-dependent recrystallization can be a highly effective purification method. This technique involves dissolving the compound in a basic solution and then re-precipitating it by acidification.
Experimental Protocol: Recrystallization of 6-chloro-3-methyluracil
The following protocol is adapted from a method for the purification of 6-chloro-3-methyluracil and can be applied to its 5-nitro derivative with appropriate optimization.[2]
-
Dissolution: Dissolve the crude 6-chloro-3-methyl-5-nitrouracil in a 5% aqueous sodium hydroxide solution at 55°C until complete dissolution is achieved.[2]
-
Decolorization (Optional): If colored impurities are present, treat the solution with activated charcoal and perform a hot filtration.
-
Precipitation: Slowly add concentrated hydrochloric acid dropwise to the solution to adjust the pH to approximately 7. The purified product will precipitate out of the solution.[2]
-
Crystallization and Cooling: Stir the mixture while allowing it to cool to 15°C to ensure complete crystallization.[2]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum.
Quantitative Data
| Compound | Yield (%) | Purity (%) |
| 6-chloro-3-methyluracil | 82 - 85 | 91 - 99.5[2] |
Note: The above data is for 6-chloro-3-methyluracil. Optimization will be required for the corresponding 5-nitro derivative.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For 6-chloro-5-nitrouracil derivatives, silica gel is a commonly used stationary phase. The selection of the mobile phase is crucial and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).
Experimental Protocol: General Procedure for Column Chromatography
-
TLC Analysis: Develop a TLC method to determine a suitable solvent system. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the determined mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the target compound.
-
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both the analysis and purification of pharmaceutical compounds. For 6-chloro-5-nitrouracil derivatives, a reverse-phase HPLC method is generally suitable.
Application Note: HPLC Method Development
A starting point for developing an HPLC method for 6-chloro-5-nitrouracil derivatives can be adapted from a method used for the related compound, 6-amino-1-methyl-5-nitrosouracil.[3]
-
Column: A C18 column is a good initial choice.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard mobile phase for reverse-phase HPLC. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape and resolution.[3]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Optimization: The ratio of ACN to water, the type and concentration of the acid modifier, the flow rate, and the column temperature should be optimized to achieve the best separation of the target compound from its impurities.
Experimental Protocol: Proposed HPLC Method
-
System Preparation:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the wavelength of maximum absorbance for the specific derivative.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it over time to elute the compounds. A typical gradient might be from 10% to 90% B over 20-30 minutes.
-
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Injection and Data Acquisition: Inject the sample and record the chromatogram.
-
Purification (Preparative HPLC): For purification, the method can be scaled up to a larger diameter column with a higher flow rate. Fractions are collected as the target compound elutes.
Quantitative Data
Quantitative data for a specific, validated HPLC purification of a 6-chloro-5-nitrouracil derivative is not currently available in the public literature. Researchers will need to develop and validate a method for their specific compound of interest to determine purity and yield.
Visualizations
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Column Chromatography Purification.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 6-Chloro-5-nitrouracil Substitution Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of substitution reactions involving 6-Chloro-5-nitrouracil.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution of 6-Chloro-5-nitrouracil.
Question 1: Why is my reaction yield consistently low?
Low yields in the substitution reaction of 6-Chloro-5-nitrouracil can stem from several factors. The pyrimidine ring's reactivity is significantly influenced by the strong electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution (SNAr). However, suboptimal reaction conditions can hinder this process. Key areas to investigate include:
-
Inadequate Nucleophile Activation: The nucleophilicity of your amine or other nucleophile might be insufficient.
-
Poor Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and facilitating the reaction.
-
Suboptimal Temperature: The reaction may require specific temperature ranges for optimal performance.
-
Incorrect Base Selection: The base is critical for deprotonating the nucleophile or neutralizing acid byproducts.
-
Presence of Water: Moisture can consume reagents and deactivate catalysts, if used.
Question 2: How can I improve the nucleophilicity of my amine reactant?
To enhance the reactivity of your amine nucleophile, consider the following strategies:
-
Choice of Base: Use a non-nucleophilic base to deprotonate the amine, thereby increasing its electron-donating ability. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles by solvating the counter-ion.
Question 3: What are the recommended solvents and temperatures for this reaction?
The choice of solvent and temperature is critical for maximizing yield.
-
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally effective for SNAr reactions. They help to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the nucleophile's reactivity. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. For less reactive nucleophiles, heating is often necessary to achieve a reasonable reaction rate.
Question 4: I am observing multiple spots on my TLC, indicating side products. What are the likely side reactions and how can I minimize them?
Common side reactions include:
-
Disubstitution: If the nucleophile is highly reactive or used in large excess, it might react further with the product. To mitigate this, use a stoichiometric amount of the nucleophile and control the reaction temperature.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the chloro group, forming 6-hydroxy-5-nitrouracil. Ensure all reagents and solvents are anhydrous.
-
Reaction with Solvent: In some cases, the solvent (e.g., DMF) can decompose at high temperatures and participate in side reactions.
To minimize side products, careful control of stoichiometry, temperature, and the use of anhydrous conditions are essential.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the substitution reaction of 6-Chloro-5-nitrouracil?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the C6 position of the pyrimidine ring, which is activated by the electron-withdrawing nitro group at C5. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
Q2: How does the nitro group at the C5 position influence the reaction?
The nitro group is a strong electron-withdrawing group. It deactivates the pyrimidine ring towards electrophilic attack but strongly activates it for nucleophilic attack at the positions ortho and para to it (C4 and C6). The nitro group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction and increasing the reaction rate.
Q3: Can I use other nucleophiles besides amines?
Yes, a variety of nucleophiles can be used, including:
-
Thiols: To introduce a sulfur linkage.
-
Alkoxides: To form ether linkages.
-
Azides: To introduce an azido group for further functionalization.
The reactivity of the nucleophile will influence the required reaction conditions.
Q4: Is a catalyst necessary for this reaction?
For many nucleophiles, particularly amines and thiols, the reaction can proceed without a catalyst, especially with thermal activation. The inherent activation of the pyrimidine ring by the nitro group is often sufficient. However, for less reactive nucleophiles or to achieve higher yields under milder conditions, a catalyst might be beneficial, though this is less common for this specific substrate compared to other SNAr reactions.
Data Presentation
The following tables summarize reaction conditions and yields for the substitution of chloro-nitropyrimidines and related 6-chlorouracils with various nucleophiles, providing a reference for optimizing your experiments.
Table 1: Substitution of 4,6-dichloro-5-nitropyrimidine with N-methylbenzylamine
| Starting Material | Nucleophile | Solvent | Base | Temp. | Time | Yield |
| 4,6-dichloro-5-nitropyrimidine | N-methylbenzylamine | Anhydrous THF | Triethylamine | Room Temp. | Overnight | 64.7%[1] |
Table 2: Synthesis of 6-Substituted Uracil Derivatives
| Starting Material | Nucleophile | Solvent | Base | Conditions | Yield |
| 6-chlorouracil | Pyridine | - | - | 150 °C, 2h | 85% |
| 6-chlorouracil | Aniline | Water | - | Reflux, 1h | 95% |
| 6-chloro-1,3-dimethyluracil | Pyridine | - | - | 130 °C, 1.5h | 98% |
Data in Table 2 is generalized from literature on 6-chlorouracil reactions and serves as a guideline.
Table 3: Optimization of Reaction Conditions for Synthesis of Uracil Derivatives
| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) |
| 1 | EtOH | - | 75 | 5 | 25 |
| 2 | EtOH | PTSA | 75 | 5 | 40 |
| 3 | CH3CN | PTSA | 80 | 5 | Trace |
| 4 | Toluene | PTSA | 100 | 5 | Trace |
| 5 | DMF | PTSA | 100 | 5 | Trace |
| 6 | AcOH | - | 100 | 5 | 84 |
This table illustrates the significant impact of solvent and catalyst choice on yield in a related uracil synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Substitution of 6-Chloro-5-nitrouracil with an Amine
This protocol is adapted from the synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[1]
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Chloro-5-nitrouracil (1.0 eq.) in a suitable anhydrous solvent (e.g., anhydrous THF or DMF).
-
Addition of Base and Nucleophile: Add a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 eq.). To this stirring solution, add the amine nucleophile (1.0-1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 6-amino-5-nitrouracil derivative.
Mandatory Visualization
Caption: Experimental workflow for the amination of 6-Chloro-5-nitrouracil.
Caption: Troubleshooting guide for low yield in substitution reactions.
References
Technical Support Center: Reactions of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of a di-substituted byproduct in my amination reaction. What is happening and how can I minimize it?
A1: The formation of a di-substituted byproduct is a common issue in the amination of chloropyrimidines, especially when the pyrimidine ring is activated by an electron-withdrawing group like the nitro group in this compound.
Mechanism of Di-substituted Byproduct Formation:
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. After the initial substitution of the chlorine atom at the C6 position by an amine, the resulting 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione can sometimes undergo a second substitution reaction, particularly if there are other leaving groups or if the reaction conditions are harsh. In the case of this compound, the primary reaction is the displacement of the chloro group. However, depending on the reactant and conditions, further reactions can occur. For instance, in related di-chloropyrimidine systems, both chloro groups can be substituted by an amine. While this compound has only one chloro group, the potential for undesired secondary reactions with other parts of the molecule or impurities should be considered, especially at elevated temperatures or with prolonged reaction times.
Troubleshooting Strategies to Minimize Di-substitution:
| Strategy | Experimental Protocol | Expected Outcome |
| Control Stoichiometry | Use a slight excess (1.05-1.2 equivalents) of the amine nucleophile. | Minimizes the presence of unreacted amine available for a second substitution. |
| Optimize Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature and gradually increase if necessary. | Lower temperatures decrease the rate of the undesired second substitution more significantly than the desired first substitution. |
| Control Reaction Time | Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | Prevents the prolonged exposure of the product to conditions that might favor byproduct formation. |
| Choice of Base | Use a non-nucleophilic bulky base like diisopropylethylamine (DIPEA) instead of smaller, more nucleophilic bases like triethylamine (TEA). | The bulky base is less likely to participate in or catalyze side reactions. |
| Solvent Selection | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | These solvents can help to solvate the intermediate and may influence the selectivity of the reaction. |
Q2: My reaction is sluggish, and upon heating, I observe decomposition of the starting material. What could be the cause and what are the potential decomposition products?
A2: this compound can be susceptible to hydrolysis, especially under basic or acidic conditions and at elevated temperatures. The electron-withdrawing nitro group makes the pyrimidine ring electron-deficient and thus more susceptible to nucleophilic attack by water or hydroxide ions.
Potential Hydrolysis Byproduct:
The most likely hydrolysis byproduct is 5-nitrouracil, where the chlorine atom at the C6 position is replaced by a hydroxyl group.
Troubleshooting Strategies to Prevent Hydrolysis:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce hydrolysis.
-
pH Control: If the reaction is sensitive to pH, consider using a buffer or a non-aqueous base to maintain neutral conditions.
-
Temperature Management: Avoid excessive heating. If the reaction requires elevated temperatures, a gradual increase and careful monitoring are crucial.
Experimental Protocols
Synthesis of 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione
This protocol describes a general procedure for the nucleophilic substitution of the chloro group in this compound with an amine.
Materials:
-
This compound
-
Amine of choice (e.g., ammonia, primary or secondary amine)
-
Anhydrous solvent (e.g., DMF, DMSO, or Ethanol)
-
Base (e.g., DIPEA or K2CO3)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq).
-
Add the base (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, gradually increase the temperature to a maximum of 60-80 °C.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common issues.
troubleshooting failed reactions with 6-Chloro-5-nitrouracil
Welcome to the technical support center for 6-Chloro-5-nitrouracil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed reactions and provide answers to frequently asked questions regarding the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is 6-Chloro-5-nitrouracil and what are its common applications?
A1: 6-Chloro-5-nitrouracil is a yellow solid organic compound with the chemical formula C₄H₂ClN₃O₄.[1] It is a highly reactive intermediate commonly used in organic synthesis, particularly in the pharmaceutical industry. Its primary applications include the synthesis of fused pyrimidine derivatives, such as theophylline and other xanthine analogs, which have applications as bronchodilators and stimulants. It is also a precursor for pyrimido[5,4-b]quinolines, which are investigated for various medicinal properties.
Q2: What are the key safety precautions to consider when handling 6-Chloro-5-nitrouracil?
A2: 6-Chloro-5-nitrouracil is an irritant to the skin, eyes, and respiratory system. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with the skin and eyes.
Q3: What are the typical storage conditions for 6-Chloro-5-nitrouracil?
A3: 6-Chloro-5-nitrouracil should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.
Q4: What are the general solubility properties of 6-Chloro-5-nitrouracil?
A4: 6-Chloro-5-nitrouracil is soluble in many organic solvents, such as chloroform and ethanol.[1] Its solubility in other common reaction solvents should be determined on a small scale before initiating a large-scale reaction.
Troubleshooting Failed Reactions
This section addresses common problems encountered during reactions involving 6-Chloro-5-nitrouracil.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows little to no consumption of 6-Chloro-5-nitrouracil. What are the possible causes and solutions?
A: Several factors could contribute to a stalled reaction. Consider the following troubleshooting steps:
-
Insufficient Reaction Temperature: Nucleophilic aromatic substitution (SNAr) reactions often require heating. If the reaction is being run at room temperature, gradually increasing the temperature may be necessary. Monitor the reaction by Thin Layer Chromatography (TLC) at regular intervals to observe any changes.
-
Inappropriate Solvent: The choice of solvent is critical. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective as they can solvate the charged intermediate.
-
Inactive Nucleophile: Ensure the nucleophile is sufficiently reactive. If using an amine, its nucleophilicity can be enhanced by the addition of a non-nucleophilic base to deprotonate it. However, be cautious as strong bases can also lead to side reactions.
-
Poor Solubility: If 6-Chloro-5-nitrouracil or the nucleophile is not fully dissolved in the reaction solvent, the reaction will be slow or incomplete. Try using a different solvent system or gently heating to improve solubility.
-
Impure Starting Material: Impurities in the 6-Chloro-5-nitrouracil or the nucleophile can inhibit the reaction.[2] Ensure the purity of your starting materials before use.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Multiple Products or Side Reactions
Q: My reaction with an amine nucleophile is giving multiple products. What are the likely side reactions and how can I minimize them?
A: When reacting 6-Chloro-5-nitrouracil with amines, several side reactions can occur:
-
Disubstitution: Primary amines can potentially react twice, leading to a disubstituted product where the amine displaces the chloro group and also adds to another position on the ring. To minimize this, use a controlled stoichiometry of the amine (e.g., 1 to 1.2 equivalents).
-
Hydrolysis of the Chloro Group: In the presence of water and/or a strong base, the chloro group can be hydrolyzed to a hydroxyl group, forming 5-nitrouracil. Ensure anhydrous reaction conditions if this is a concern.
-
Degradation of the Uracil Ring: Strong basic conditions can lead to the degradation of the uracil ring itself. Use a mild, non-nucleophilic base if a base is required. The stability of similar uracil derivatives has been shown to be pH-dependent.
-
Reduction of the Nitro Group: If reducing agents are present or formed in situ, the nitro group can be reduced to an amino group.
Logical Relationship of Side Reactions
Caption: Potential side reactions in the amination of 6-Chloro-5-nitrouracil.
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on the Yield of 6-Amino-5-nitrouracil
| Entry | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Aniline (1.1) | - | Ethanol | 80 | 6 | Moderate |
| 2 | Aniline (1.1) | Et₃N (1.2) | DMF | 100 | 4 | High |
| 3 | Benzylamine (2.5) | - | Acetonitrile | 60 | 8 | Low (Disubstitution observed) |
| 4 | Aniline (1.1) | NaOH (1.1) | Water | 100 | 2 | Low (Hydrolysis/Degradation) |
Note: This table is for illustrative purposes based on general principles of SNAr reactions and may not represent actual experimental data.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-(Arylamino)-5-nitrouracils
This protocol provides a general method for the nucleophilic substitution of the chloro group in 6-Chloro-5-nitrouracil with an aromatic amine.
Materials:
-
6-Chloro-5-nitrouracil
-
Substituted aniline derivative
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
Procedure:
-
To a solution of 6-Chloro-5-nitrouracil (1.0 eq) in DMF, add the substituted aniline derivative (1.1 eq) and triethylamine (1.2 eq).
-
Heat the reaction mixture to 100 °C and monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold ethanol and then diethyl ether to remove impurities.
-
Dry the product under vacuum to obtain the desired 6-(arylamino)-5-nitrouracil.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Experimental Workflow for Synthesis of 6-(Arylamino)-5-nitrouracils
Caption: General workflow for the synthesis of 6-(arylamino)-5-nitrouracils.
References
Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, a critical intermediate for various research and development applications. The information is tailored for researchers, scientists, and drug development professionals to navigate challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for the synthesis of this compound is the chlorination of 5-nitrouracil (also known as 5-nitropyrimidine-2,4(1H,3H)-dione) using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction typically involves heating the starting material in the presence of the chlorinating agent, often with a tertiary amine base as a catalyst.
Q2: What are the primary challenges in this synthesis?
The primary challenges include the electron-deficient nature of the pyrimidine ring due to the nitro group, which can make the chlorination reaction sluggish. Additionally, the product, this compound, can be susceptible to hydrolysis back to the starting material during the aqueous workup. Incomplete reactions and the formation of side products are also common issues that can lead to low yields and purification difficulties.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. By periodically sampling the reaction mixture and running a TLC, you can observe the consumption of the 5-nitrouracil starting material and the appearance of the this compound product. The reaction is generally considered complete when the starting material spot is no longer visible.
Q4: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water in a highly exothermic reaction, producing toxic hydrogen chloride gas. All manipulations involving POCl₃ should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Special care should be taken during the quenching step of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete Reaction: Insufficient reaction time or temperature. The electron-withdrawing nitro group can deactivate the ring, requiring more forcing conditions. 2. Degradation of Starting Material: Prolonged exposure to very high temperatures might lead to decomposition. 3. Inactive Reagents: The phosphorus oxychloride may have decomposed due to improper storage. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC and continue heating until the starting material is consumed. Consider a modest increase in the reflux temperature if using a solvent. 2. Optimize Temperature: While forcing conditions may be necessary, avoid excessive heating. A temperature range of 100-110 °C is a good starting point. 3. Use Fresh Reagents: Ensure the phosphorus oxychloride is fresh and has been stored under anhydrous conditions. |
| Low Yield After Workup | 1. Product Hydrolysis: The chloro group at the 6-position is susceptible to hydrolysis back to the hydroxyl group during aqueous workup, especially in acidic or basic conditions. 2. Product Loss During Extraction: The product may have some solubility in the aqueous layer. | 1. Modified Workup: Before quenching with water, remove excess POCl₃ under reduced pressure. Dilute the reaction mixture with an inert organic solvent (e.g., dichloromethane, ethyl acetate) before slowly adding it to crushed ice. Neutralize the acidic solution carefully with a mild base like sodium bicarbonate, while keeping the temperature low. 2. Thorough Extraction: After quenching and neutralization, extract the aqueous layer multiple times with a suitable organic solvent to ensure complete recovery of the product. |
| Formation of Multiple Products/Impurities | 1. Side Reactions: Over-chlorination or other side reactions can occur, especially at very high temperatures or with prolonged reaction times. 2. Incomplete Reaction: A mixture of starting material and product will be present. | 1. Optimize Reaction Conditions: Carefully control the reaction temperature and time. The use of a tertiary amine catalyst (e.g., N,N-dimethylaniline) can sometimes improve selectivity. A mixture of POCl₃ and PCl₅ can also be more effective for some heterocyclic chlorinations. 2. Purification: If a clean reaction is not achievable, purification by recrystallization or column chromatography will be necessary. |
| Difficulty in Product Purification | 1. Co-precipitation of Starting Material and Product: If the reaction is incomplete, the unreacted 5-nitrouracil may co-precipitate with the product. 2. Oily Product: The crude product may sometimes be an oil instead of a solid, making filtration difficult. | 1. Ensure Complete Reaction: Drive the reaction to completion by monitoring with TLC. 2. Recrystallization: Choose an appropriate solvent system for recrystallization to obtain a crystalline product. Hot water or ethanol-water mixtures are often good starting points for uracil derivatives. If the product remains oily, column chromatography may be necessary. |
Experimental Protocols
General Protocol for the Chlorination of 5-Nitrouracil
This protocol is a general guideline based on established procedures for the chlorination of uracil derivatives. Optimization of specific parameters may be required.
Materials:
-
5-Nitrouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst)
-
Dichloromethane (or other suitable organic solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitrouracil.
-
In a fume hood, carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents).
-
(Optional) Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (around 105-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC until all the starting material has been consumed (typically 3-5 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess POCl₃ under reduced pressure.
-
Dilute the residue with dichloromethane.
-
In a separate large beaker, place a significant amount of crushed ice.
-
Very slowly and with vigorous stirring, pour the diluted reaction mixture onto the crushed ice. Caution: This is a highly exothermic process that generates HCl gas.
-
Neutralize the mixture to a pH of approximately 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation
The following table summarizes the expected impact of varying key reaction parameters on the yield and purity of this compound. These are generalized trends based on chemical principles and may require experimental validation.
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity | Notes |
| Temperature (°C) | 80-90 | Lower | Higher (fewer side products) | Reaction may be very slow or incomplete. |
| 100-110 | Optimal | Good | Generally recommended starting range. | |
| >120 | May Decrease | Lower (potential for decomposition and side reactions) | Increased risk of side product formation. | |
| Reaction Time (h) | 1-2 | Low | - | Likely incomplete reaction. |
| 3-5 | Optimal | Good | Monitor by TLC to determine the optimal time. | |
| >6 | May Decrease | Lower | Increased risk of side product formation. | |
| POCl₃ (equivalents) | 2-3 | Low | - | May be insufficient for complete conversion. |
| 5-10 | Optimal | Good | Ensures the reaction goes to completion. | |
| >15 | No significant change | - | Unnecessary excess, leading to waste and more difficult workup. | |
| Catalyst (Tertiary Amine) | None | Lower | Good | Reaction may be slower. |
| Catalytic amount | Higher | Good | Can accelerate the reaction and improve yield. |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues in the synthesis.
stability of 6-Chloro-5-nitrouracil under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Chloro-5-nitrouracil under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 6-Chloro-5-nitrouracil in acidic and basic solutions?
Based on the behavior of structurally related halouracils, 6-Chloro-5-nitrouracil is expected to exhibit greater instability in basic conditions compared to acidic conditions. The electron-withdrawing nature of the nitro and chloro groups on the uracil ring makes it susceptible to nucleophilic attack, particularly by hydroxide ions. In acidic solutions, the compound is likely to be more stable, though degradation can still occur, especially at elevated temperatures.
Q2: What are the likely degradation products of 6-Chloro-5-nitrouracil under these conditions?
While specific degradation products for 6-Chloro-5-nitrouracil are not extensively documented in publicly available literature, hydrolysis of the chloro and nitro groups, as well as cleavage of the pyrimidine ring, are plausible degradation pathways.
-
Under Basic Conditions: Nucleophilic substitution of the chlorine at the C6 position by a hydroxyl group could lead to the formation of 5-nitro-6-hydroxyuracil. Further degradation under harsher basic conditions could result in the opening of the uracil ring.
-
Under Acidic Conditions: Hydrolysis might be slower, but could potentially lead to similar products as in basic conditions, or other rearranged products depending on the specific acid and reaction conditions.
Q3: My assay shows rapid degradation of 6-Chloro-5-nitrouracil in my formulation. What could be the cause?
Rapid degradation could be due to several factors:
-
High pH: If your formulation has a pH above 7, the basic conditions will accelerate the hydrolysis of the compound.
-
Presence of Nucleophiles: Other components in your formulation might be acting as nucleophiles, attacking the uracil ring.
-
Elevated Temperature: Higher temperatures will increase the rate of degradation.
-
Light Exposure: While not explicitly documented for this compound, photodecomposition is a possibility for many nitro-aromatic compounds.
Troubleshooting Guides
Issue 1: Inconsistent stability results between experimental batches.
| Possible Cause | Troubleshooting Step |
| pH variation | Carefully control and measure the pH of each batch. Use calibrated pH meters and freshly prepared buffers. |
| Temperature fluctuations | Ensure all stability studies are conducted in a temperature-controlled environment. Monitor and record the temperature throughout the experiment. |
| Impurity in starting material | Use highly purified 6-Chloro-5-nitrouracil. Characterize the starting material for any impurities that might catalyze degradation. |
| Inconsistent preparation of solutions | Standardize the procedure for solution preparation, ensuring all components are added in the same order and manner for each batch. |
Issue 2: Unexpected peaks observed during chromatographic analysis of a stability sample.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | Attempt to identify the unknown peaks using techniques like LC-MS or GC-MS. This will help in elucidating the degradation pathway. |
| Interaction with excipients | Run control experiments with individual excipients to identify any potential interactions with 6-Chloro-5-nitrouracil. |
| Contamination | Ensure proper cleaning of all glassware and equipment. Analyze a blank sample to rule out contamination from the analytical system. |
Experimental Protocols
The following are generalized protocols for assessing the stability of 6-Chloro-5-nitrouracil. These should be adapted based on specific experimental needs.
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Preparation of Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid (HCl) in water.
-
Sample Preparation: Accurately weigh and dissolve 6-Chloro-5-nitrouracil in the 0.1 M HCl solution to a final concentration of 1 mg/mL.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization and Analysis: Immediately neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study under Basic Conditions
-
Preparation of Basic Solution: Prepare a 0.1 M solution of sodium hydroxide (NaOH) in water.
-
Sample Preparation: Accurately weigh and dissolve 6-Chloro-5-nitrouracil in the 0.1 M NaOH solution to a final concentration of 1 mg/mL.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 40 °C, as degradation is expected to be faster).
-
Time Points: Withdraw aliquots at shorter time intervals due to expected faster degradation (e.g., 0, 0.5, 1, 2, 4, and 8 hours).
-
Neutralization and Analysis: Immediately neutralize the aliquots with a suitable acid (e.g., 0.1 M HCl) and analyze by a validated stability-indicating HPLC method.
Quantitative Data Summary
The following tables present hypothetical quantitative data based on the expected stability profile. Actual experimental data should be used to populate these tables.
Table 1: Hypothetical Stability of 6-Chloro-5-nitrouracil in 0.1 M HCl at 60 °C
| Time (hours) | % Remaining 6-Chloro-5-nitrouracil |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 97.2 |
| 8 | 94.8 |
| 12 | 92.5 |
| 24 | 85.3 |
Table 2: Hypothetical Stability of 6-Chloro-5-nitrouracil in 0.1 M NaOH at 40 °C
| Time (hours) | % Remaining 6-Chloro-5-nitrouracil |
| 0 | 100 |
| 0.5 | 85.2 |
| 1 | 72.1 |
| 2 | 51.5 |
| 4 | 26.8 |
| 8 | 7.2 |
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a plausible degradation pathway under basic conditions.
Caption: Experimental workflow for stability testing of 6-Chloro-5-nitrouracil.
Caption: Plausible degradation pathway of 6-Chloro-5-nitrouracil in basic conditions.
preventing degradation of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione during synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the degradation of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione during its synthesis. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown. What could be the cause?
A1: Discoloration, particularly darkening, during the synthesis of this compound often indicates degradation of the starting materials or the product. This can be caused by several factors, including:
-
High reaction temperature: The nitro group on the pyrimidine ring makes the molecule susceptible to thermal decomposition.
-
Presence of impurities: Certain impurities can catalyze degradation pathways.
-
Incorrect pH: Both strongly acidic and strongly basic conditions can lead to the decomposition of the pyrimidine ring.
-
Exposure to light: Nitropyrimidines can be sensitive to photodegradation.
Q2: The yield of my synthesis is consistently low. What are the potential reasons?
A2: Low yields can be attributed to several factors throughout the synthetic process:
-
Incomplete reaction: The reaction may not be going to completion due to suboptimal conditions (temperature, reaction time, stoichiometry of reactants).
-
Product degradation: As mentioned in Q1, the product may be degrading under the reaction or workup conditions.
-
Mechanical losses during workup: Significant amounts of product may be lost during extraction, filtration, or crystallization steps.
-
Side reactions: The formation of byproducts will consume starting materials and reduce the yield of the desired product.
Q3: I am observing an unexpected peak in my HPLC analysis. What could it be?
A3: An unexpected peak in your HPLC chromatogram likely represents an impurity or a degradation product. Potential identities include:
-
Hydrolysis product: The chloro group at the 6-position can be susceptible to hydrolysis, replacing it with a hydroxyl group to form 6-hydroxy-5-nitropyrimidine-2,4(1H,3H)-dione.
-
Denitrated product: Under certain reductive conditions, the nitro group could be reduced or eliminated.
-
Starting materials or reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Byproducts from side reactions: Depending on the specific synthetic route, various side reactions can lead to the formation of impurities.
Q4: What are the optimal storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues during the synthesis of this compound.
| Symptom | Potential Cause | Suggested Action |
| Reaction mixture darkens significantly | 1. Reaction temperature is too high.2. Presence of catalytic impurities.3. Incorrect pH. | 1. Lower the reaction temperature and monitor the reaction progress more frequently.2. Ensure all glassware is clean and use high-purity reagents and solvents.3. Carefully control and monitor the pH of the reaction mixture. |
| Low product yield | 1. Incomplete reaction.2. Product degradation during reaction or workup.3. Mechanical losses. | 1. Optimize reaction time and temperature. Consider adjusting the stoichiometry of reactants.2. Use milder workup conditions (e.g., lower temperatures for solvent removal, use of buffered solutions).3. Refine purification techniques to minimize losses (e.g., careful transfers, appropriate filter paper selection). |
| Presence of multiple spots on TLC or peaks in HPLC | 1. Formation of byproducts.2. Degradation of the product. | 1. Re-evaluate the reaction conditions to minimize side reactions. Consider alternative synthetic routes.2. Analyze the impurities to identify them as degradation products. Adjust reaction and workup conditions to enhance stability. |
| Product is difficult to crystallize | 1. Presence of impurities.2. Inappropriate solvent system. | 1. Purify the crude product using column chromatography before crystallization.2. Screen a variety of solvent systems to find optimal conditions for crystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar pyrimidine derivatives. Optimization may be required for specific laboratory conditions.
Materials:
-
5-Nitrouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethanol
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitrouracil.
-
Carefully add phosphorus oxychloride (POCl₃) to the flask, followed by the dropwise addition of N,N-dimethylaniline while stirring.
-
Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or DCM/hexanes) to yield this compound as a solid.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of this compound and to monitor the progress of the reaction.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Data Presentation
Table 1: Key Reaction Parameters and Their Impact on Product Stability
| Parameter | Optimal Range | Consequence of Deviation |
| Temperature | 80-100 °C (during reflux with POCl₃) | Higher temperatures can lead to thermal decomposition and reduced yield. |
| pH (during workup) | Neutral to slightly acidic (pH 5-7) | Strongly acidic or basic conditions can cause hydrolysis of the chloro group or degradation of the pyrimidine ring. |
| Reaction Time | 2-4 hours | Insufficient time leads to incomplete reaction; excessive time can increase byproduct formation and degradation. |
Visualizations
Diagrams
Caption: Synthesis pathway for this compound.
Caption: Potential degradation pathways of the target compound.
Caption: A workflow for troubleshooting synthesis issues.
Technical Support Center: Purification of 6-Chloro-5-nitrouracil
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification challenges associated with 6-Chloro-5-nitrouracil. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 6-Chloro-5-nitrouracil and what are the expected impurities?
A1: A common and practical synthetic route to 6-Chloro-5-nitrouracil is the nitration of 6-chlorouracil using a nitrating agent such as a mixture of nitric acid and sulfuric acid. Based on this synthesis, the following impurities are commonly encountered:
-
Unreacted Starting Material: 6-Chlorouracil.
-
Over-nitrated Byproduct: 6-Chloro-3,5-dinitrouracil (if reaction conditions are too harsh).
-
Hydrolysis Product: 5-Nitrouracil-6(1H)-one (Barbituric acid, 5-nitro-) can form if water is present in the reaction mixture or during workup.
-
Positional Isomers: While the 5-position is electronically favored for nitration, trace amounts of other isomers might be possible depending on the precise reaction conditions, although they are generally not significant.
Q2: What are the primary challenges in purifying crude 6-Chloro-5-nitrouracil?
A2: The primary challenges in purifying 6-Chloro-5-nitrouracil stem from:
-
Similar Polarity of Impurities: The starting material and the desired product have relatively similar polarities, which can make separation by chromatography challenging.
-
Thermal Instability: Although it has a high melting point, prolonged exposure to high temperatures during purification, such as in distillation or high-temperature recrystallization, can lead to degradation.
-
Solubility: Finding an ideal single solvent for recrystallization that provides good solubility at high temperatures and poor solubility at low temperatures can be difficult. Often, a solvent/anti-solvent system is required.
-
Hydrolytic Instability: The presence of the chloro and nitro groups can make the uracil ring susceptible to hydrolysis under certain pH conditions, especially elevated temperatures in aqueous media.
Q3: Which analytical techniques are recommended for assessing the purity of 6-Chloro-5-nitrouracil?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity analysis and for separating the target compound from its impurities. A reversed-phase method with UV detection is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and to confirm the mass of the main component and its byproducts, although derivatization may be necessary due to the low volatility of uracil derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation of the final product and for identifying and quantifying impurities if their signals are resolved from the main compound.
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns that are crucial for the identification of unknown impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solutions |
| Oiling Out | The melting point of the crude product is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Employ a solvent/anti-solvent system. Add the anti-solvent slowly at a slightly elevated temperature to induce crystallization. |
| No Crystal Formation Upon Cooling | The solution is not supersaturated. The concentration of the compound is too low. | Evaporate some of the solvent to increase the concentration. Add a seed crystal of pure 6-Chloro-5-nitrouracil. Scratch the inside of the flask with a glass rod at the liquid-air interface. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. Premature crystallization occurred during hot filtration. | Select a solvent in which the compound is less soluble at low temperatures. Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the filtration apparatus is pre-heated before filtering the hot solution. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor Purity After Recrystallization | The chosen solvent does not effectively differentiate between the product and impurities. The cooling process was too rapid, trapping impurities. | Perform solvent screening to find a more selective solvent or solvent system. Allow the solution to cool slowly and undisturbed to room temperature before further cooling. Consider a second recrystallization step. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solutions |
| Poor Separation of Product and Impurities | The mobile phase polarity is too high or too low. The stationary phase is not providing adequate selectivity. | Perform TLC analysis to determine the optimal mobile phase composition. Consider using a gradient elution. Try a different stationary phase (e.g., if using silica gel, consider alumina or a bonded phase). |
| Product is Tailing on the Column | The compound is interacting too strongly with the stationary phase (e.g., acidic protons interacting with silica gel). The column is overloaded. | Add a small amount of a polar modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature). Reduce the amount of sample loaded onto the column. |
| Product is not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Cracking or Channeling of the Stationary Phase | Improper packing of the column. Running the column dry. | Ensure the column is packed uniformly without any air bubbles. Always maintain a level of solvent above the stationary phase. |
Data Presentation
Table 1: Solubility of 6-Chloro-5-nitrouracil in Common Solvents at Different Temperatures
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Notes |
| Water | ~0.5 | ~5 | Potential for recrystallization, but risk of hydrolysis at high temperatures. |
| Ethanol | ~2 | ~25 | Good candidate for recrystallization. |
| Methanol | ~3 | ~30 | Good candidate for recrystallization. |
| Acetone | ~5 | >50 | High solubility may lead to lower recovery. Can be used as the solvent in a solvent/anti-solvent pair. |
| Dichloromethane | <1 | ~10 | Limited solubility even when hot. |
| Ethyl Acetate | ~1 | ~15 | Potential for recrystallization. |
| Toluene | <0.1 | ~2 | Poor solubility. |
| Hexane | Insoluble | Insoluble | Good anti-solvent. |
Note: These are approximate values based on the general solubility of similar compounds and should be experimentally verified.
Experimental Protocols
Protocol 1: Purification of 6-Chloro-5-nitrouracil by Recrystallization
Objective: To purify crude 6-Chloro-5-nitrouracil by removing unreacted 6-chlorouracil and other soluble impurities.
Materials:
-
Crude 6-Chloro-5-nitrouracil
-
Ethanol (95% or absolute)
-
Hexane (or another suitable anti-solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 6-Chloro-5-nitrouracil in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol, followed by a wash with cold hexane to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 6-Chloro-5-nitrouracil and quantify impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the 6-Chloro-5-nitrouracil sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: General workflow for the purification of 6-Chloro-5-nitrouracil by recrystallization.
Caption: Logical troubleshooting workflow for purification issues with 6-Chloro-5-nitrouracil.
managing side reactions in the synthesis of 6-substituted uracils
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions and optimizing the synthesis of 6-substituted uracils.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing a substituent at the C6 position of uracil?
A1: The primary methods for synthesizing 6-substituted uracils include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method involving the displacement of a leaving group, typically a halogen (e.g., 6-chlorouracil), by a nucleophile.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Stille couplings are effective for creating carbon-carbon bonds at the C6 position, typically starting from a 6-halouracil.[2][3]
-
Cyclization Reactions: Building the uracil ring from acyclic precursors allows for the introduction of a substituent at the position that will become C6.[1]
-
One-Pot, Multi-Step Syntheses: These procedures combine several reaction steps without isolating intermediates, offering an efficient route to 6-substituted uracils.[4]
Q2: How can I control N1 versus N3 alkylation of the uracil ring?
A2: Regioselectivity between the N1 and N3 positions is a common challenge. The N3 position is generally more nucleophilic. To achieve selective N1 or N3 alkylation, the following strategies are employed:
-
N1-Protection for N3-Alkylation: Protecting the N1 position with a suitable group, such as a Boc group, directs alkylation to the N3 position. The protecting group can then be removed under mild conditions.[5]
-
N3-Protection for N1-Alkylation: Conversely, protecting the N3 position allows for selective alkylation at the N1 position.
-
Reaction Conditions: The choice of base and solvent can also influence the N1/N3 alkylation ratio.
Q3: What are some common byproducts in the synthesis of 6-substituted uracils?
A3: Common byproducts can include:
-
Isomeric Products: Mixtures of 5- and 6-substituted uracils can form, as well as N1- and N3-alkylated isomers.[1]
-
Homocoupling Products: In palladium-catalyzed cross-coupling reactions like Suzuki coupling, the organoboron reagent can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.
-
Hydrolysis Products: Intermediates, such as 6-halopyrimidines or protected uracils, can undergo hydrolysis under certain conditions, leading to undesired hydroxylation or deprotection.[6]
-
Over-reaction Products: In reactions like amination, the initial product can sometimes react further to form di-substituted products.[7][8]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Question: I am experiencing a low yield in my Suzuki/Stille coupling reaction with a 6-halouracil. What are the potential causes and how can I improve the yield?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions with 6-halouracils can be attributed to several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | The active Pd(0) species may not be forming or may be deactivated. Use fresh, high-quality palladium precursors and ligands. For challenging substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[9] |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[10] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inappropriate Base (Suzuki Coupling) | The base is crucial for activating the boronic acid. If the base is too weak or not soluble, the reaction will be slow. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary. The presence of a controlled amount of water can be critical for the activity of some bases.[4][9] |
| Suboptimal Ligand | The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered or electron-poor substrates, standard ligands like PPh₃ may be ineffective. Screen a variety of bulky and electron-rich ligands.[9] |
| Low Reaction Temperature | Aryl chlorides, in particular, are less reactive and often require higher temperatures (80-110 °C) for the oxidative addition step to proceed efficiently.[9] |
| Homocoupling of Boronic Acid (Suzuki) | The presence of oxygen and Pd(II) species can promote the unwanted coupling of two boronic acid molecules.[11] Thoroughly degas the reaction mixture and consider using a Pd(0) precatalyst or ensuring efficient in situ reduction of a Pd(II) precatalyst. |
| Side Reactions of the Stannane (Stille) | Homocoupling of the organostannane reagent can occur. Additionally, the toxicity of organotin compounds requires careful handling and purification to remove tin byproducts.[12] |
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
Issue 2: Poor Regioselectivity in N-Alkylation
Question: My N-alkylation of uracil is giving me a mixture of N1 and N3 isomers. How can I improve the regioselectivity?
Answer:
Achieving regioselective N-alkylation of the uracil ring is a common challenge due to the presence of two nucleophilic nitrogen atoms. The N3 position is generally more acidic and nucleophilic. Here are strategies to control the selectivity:
| Strategy | Description | Key Considerations |
| N1-Protection | The most reliable method for achieving N3-alkylation is to first protect the N1 position. The tert-Butoxycarbonyl (Boc) group is a common choice as it can be introduced and subsequently removed under mild conditions.[5] | The protecting group must be stable to the alkylation conditions and easily removable without affecting other functional groups. |
| N3-Protection | For selective N1-alkylation, the N3 position can be protected. Benzoyl protection has been used for this purpose.[13] | Similar to N1-protection, the choice of protecting group is crucial for the overall success of the synthesis. |
| Steric Hindrance | Increasing the steric bulk around the N3 position can favor alkylation at the less hindered N1 position. This can sometimes be achieved by using bulky substituents at the C5 or C6 positions. | This is an inherent property of the substrate and may not be a tunable parameter. |
| Reaction Conditions | The choice of base, solvent, and temperature can influence the N1/N3 ratio, although this is often less predictable than using protecting groups. | A systematic screening of conditions may be required to optimize the selectivity for a specific substrate. |
Logical Flow for Controlling N-Alkylation Regioselectivity
Caption: Decision-making process for achieving regioselective N-alkylation of uracil.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of 6-Chlorouracil with an Amine
This protocol describes a general method for the synthesis of 6-aminouracil derivatives.
Materials:
-
6-Chlorouracil
-
Desired amine (2-3 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (2-3 equivalents)
-
Solvent (e.g., DMF, DMSO, Ethanol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add 6-chlorouracil and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a high-boiling solvent like DMF or DMSO, it can be removed under reduced pressure. Alternatively, the reaction mixture can be diluted with water to precipitate the product.
-
Filter the crude product, wash with water and a cold organic solvent (e.g., ethanol or diethyl ether).
-
Purify the crude product by recrystallization or column chromatography.[14]
Protocol 2: General Procedure for Suzuki Coupling of 6-Halouracils
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of 6-halouracils.
Materials:
-
6-Halouracil (e.g., 6-chlorouracil or 6-bromouracil)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 6-halouracil, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas at least three times.
-
Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Add the degassed solvent(s) via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block. Stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15]
Experimental Workflow for Synthesis of 6-Aryluracil via Suzuki Coupling
Caption: General experimental workflow for the synthesis of 6-aryluracils via Suzuki coupling.
Quantitative Data Summary
Table 1: Comparison of Yields for a One-Pot Synthesis of 6-Substituted Uracils
This table summarizes the yields for a three-step, one-pot synthesis starting from 6-chloro-2,4-dimethoxypyrimidine. The steps involve an SRN1 reaction, a Stille cross-coupling, and hydrolysis.[4]
| R-Group of Substituent | Electrophile | Overall Yield (%) |
| 1-Naphthyl | 1-Iodonaphthalene | 43-57 |
| 4-Chlorophenyl | 1-Chloro-4-iodobenzene | 43-57 |
| 3-Chlorophenyl | 1-Chloro-3-iodobenzene | 43-57 |
| 2,3,4,5,6-Pentafluorophenyl | Pentafluoroiodobenzene | 43-57 |
| Benzoyl | Benzoyl chloride | 54 |
| 2-Chlorobenzoyl | 2-Chlorobenzoyl chloride | 49 |
Table 2: Effect of Base on Suzuki Coupling Yield
This table illustrates the impact of different bases on the yield of a Suzuki coupling reaction. The optimal base can vary depending on the specific substrates and reaction conditions.
| Base | Yield (%) | Reference |
| NaOH | Ineffective under tested conditions | [16] |
| Na₂CO₃ | Found to be optimal in the study | [16] |
| K₂CO₃ | Effective, but may require longer reaction times | [16] |
| Cs₂CO₃ | Effective, but may require longer reaction times | [16] |
| K₃PO₄ | Generally a strong and effective base for challenging substrates | [17] |
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis and properties of 6-alkynyl-5-aryluracils [beilstein-journals.org]
- 3. A novel approach to the synthesis of 6-substituted uracils in three-step, one-pot reactions. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
effect of solvent on the reactivity of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvents on the reactivity of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: The reactivity of this compound in SNAr reactions is significantly influenced by the solvent's polarity. Generally, polar aprotic solvents are preferred as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing it and accelerating the reaction rate. Non-polar solvents are generally not recommended as they do not effectively stabilize the charged intermediates, leading to slower reaction rates.
Q2: Why is my reaction with this compound slow in a solvent like toluene or hexane?
A2: Toluene and hexane are non-polar solvents. SNAr reactions of chloro-nitropyrimidines proceed through a charged, polar intermediate. Non-polar solvents cannot effectively stabilize this intermediate, which increases the activation energy of the reaction, resulting in a significantly slower rate. For better results, consider switching to a polar aprotic solvent.
Q3: Can I use polar protic solvents like ethanol or methanol for my reaction?
A3: While polar protic solvents can be used, they may not always be the optimal choice. These solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. However, in some cases, they can also assist in the departure of the leaving group. The overall effect will depend on the specific nucleophile and reaction conditions. For instance, in reactions with amines, alcohols like 1-propanol have been successfully used.[1]
Q4: How does the choice of solvent affect the solubility of this compound?
A4: this compound has limited solubility in water but is more soluble in many organic solvents.[2] The choice of solvent should ensure that both the substrate and the nucleophile are sufficiently soluble to allow the reaction to proceed efficiently. Poor solubility of reactants can lead to low reaction rates and yields.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Inappropriate solvent choice: The solvent may not be effectively stabilizing the reaction intermediate, or the reactants may have poor solubility. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to improve reaction rate and solubility. Ensure all reactants are fully dissolved before proceeding. |
| Slow reaction rate | Solvent deactivating the nucleophile: Polar protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the nucleophile, reducing its reactivity. | If using a polar protic solvent, consider switching to a polar aprotic solvent. If a protic solvent is necessary, a higher reaction temperature may be required. |
| Formation of side products | Reaction with the solvent: Some solvents, particularly nucleophilic ones like alcohols or water, can compete with the intended nucleophile, leading to undesired byproducts. | Use a non-nucleophilic solvent. Ensure that the solvent is dry if water is a competing nucleophile. |
| Difficulty in product purification | High-boiling point solvent: Solvents like DMF or DMSO can be difficult to remove during work-up. | If possible, use a lower-boiling point solvent like acetonitrile or acetone. If a high-boiling solvent is necessary, consider techniques like vacuum distillation or lyophilization for removal. |
Quantitative Data Summary
The following table summarizes the expected trend in reaction rates for the nucleophilic substitution of this compound in different classes of solvents, based on general principles of SNAr reactions.
| Solvent Class | Examples | Dielectric Constant (ε) | Expected Relative Rate | Reasoning |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>30) | Fast | Effectively solvates the charged Meisenheimer complex, stabilizing the transition state. |
| Polar Protic | Water, Ethanol, Methanol | High (>20) | Moderate to Slow | Can solvate the nucleophile, reducing its reactivity. May also assist in leaving group departure. |
| Non-Polar | Toluene, Hexane, Dioxane | Low (<10) | Very Slow | Poor stabilization of the charged intermediate, leading to a high activation energy. |
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound with an Amine
This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.
-
Reactant Preparation: In a flame-dried round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, approximately 10 mL per gram of substrate).
-
Addition of Nucleophile: Add the amine nucleophile (1-1.2 equivalents) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) should be added to liberate the free amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., reflux). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a high-boiling solvent like DMF or DMSO was used, it may be removed under high vacuum. Alternatively, the reaction mixture can be diluted with water to precipitate the product.
-
If a lower-boiling solvent like acetonitrile was used, it can be removed by rotary evaporation.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Diagram of the SNAr Reaction Pathway
Caption: Generalized mechanism for the SNAr reaction of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of derivatives from this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving 6-Chloro-5-nitrouracil
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-5-nitrouracil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and conditions for your coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, focusing on catalyst selection, reaction efficiency, and side reactions for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Q1: My Suzuki-Miyaura coupling reaction of 6-Chloro-5-nitrouracil with an arylboronic acid is showing low to no conversion. What are the common causes and how can I troubleshoot this?
A1: Low conversion in Suzuki-Miyaura reactions with 6-Chloro-5-nitrouracil is a frequent challenge. This substrate is an electron-deficient heteroaryl chloride, which presents specific difficulties. The primary culprits are often related to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation by Nitrogen Coordination: The nitrogen atoms in the uracil ring can act as ligands, coordinating to the palladium catalyst. This can form stable, inactive complexes that take the catalyst out of the catalytic cycle.[1][2]
-
Troubleshooting:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to promote the desired reaction and prevent catalyst inhibition.[1] The use of such ligands can lead to high yields in the coupling of heteroaryl chlorides.
-
Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can sometimes be beneficial to prevent catalyst deactivation, as amines and other nitrogen-containing compounds can compete for coordination to the palladium center.
-
-
-
Suboptimal Base and Solvent: The choice of base and solvent is critical for both catalyst stability and reaction rate.
-
Troubleshooting:
-
Base Selection: A moderately strong base is required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices for Suzuki reactions.[1] Overly strong bases might lead to degradation of the uracil ring.
-
Solvent System: Anhydrous, deoxygenated solvents are crucial to prevent oxidation of the active Pd(0) catalyst.[1] Toluene, dioxane, or THF are frequently used.[1] Sometimes, the addition of a small amount of water can be beneficial.
-
-
-
Reaction Temperature: High temperatures can lead to catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable rate.[1]
Q2: I am attempting a Buchwald-Hartwig amination with 6-Chloro-5-nitrouracil and a primary amine, but I am observing significant side products. What are the likely side reactions and how can they be minimized?
A2: The primary side reaction of concern is the reduction of the nitro group. The conditions for Buchwald-Hartwig amination, especially if using certain palladium catalysts and bases, can be reducing enough to convert the nitro group to an amino group or other reduced species.
-
Chemoselectivity Issues:
-
Troubleshooting:
-
Catalyst System: The choice of palladium precursor and ligand is crucial for chemoselectivity. For amination of nitro-substituted aryl halides, catalyst systems based on bulky biarylphosphine ligands like BrettPhos are often effective. These ligands can promote the C-N coupling at temperatures low enough to minimize nitro group reduction.
-
Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times will generally favor the desired amination over the slower nitro reduction.
-
Base Selection: Use a base that is strong enough to deprotonate the amine but does not promote reduction. Sodium tert-butoxide is a common choice for Buchwald-Hartwig reactions.
-
-
Q3: Can the nitro group in 6-Chloro-5-nitrouracil be selectively reduced without affecting the chloro substituent?
A3: Yes, selective reduction of the nitro group to an amine is possible, which is a common synthetic transformation. The key is to choose a reducing agent that is chemoselective for the nitro group over the aryl chloride.
-
Methods for Selective Nitro Reduction:
-
Catalytic Hydrogenation: While Pd/C is a common catalyst for nitro group reduction, it can sometimes lead to dehalogenation (removal of the chlorine). Raney Nickel is often a better choice for substrates where dehalogenation is a concern.
-
Metal/Acid Systems: Metals like iron (Fe) or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective reagents for the chemoselective reduction of aromatic nitro groups in the presence of aryl halides.
-
Quantitative Data on Catalyst Systems
The following table summarizes typical conditions and reported yields for Suzuki-Miyaura reactions of electron-deficient heteroaryl chlorides, which can serve as a starting point for optimizing reactions with 6-Chloro-5-nitrouracil.
| Catalyst System | Substrate Class | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | Heteroaryl Chloride | K₃PO₄ | Toluene | 100 | High | [1] |
| Pd(OAc)₂ / SPhos | Heteroaryl Chloride | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | [2] |
| Pd(PPh₃)₄ | 2-Chloropyridine | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | Moderate to Good | [3] |
| PdCl₂(dppf) | Dichloropyridine | Na₂CO₃ | DME/H₂O | 85 | Good |
Experimental Protocols
Below are representative, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for 6-Chloro-5-nitrouracil based on established methods for related heteroaryl chlorides.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Chloro-5-nitrouracil
This protocol is a starting point and may require optimization for specific arylboronic acids.
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 6-Chloro-5-nitrouracil (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).[1]
-
Solvent Addition: Add degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Chloro-5-nitrouracil
This protocol is a general guideline and may need to be optimized for the specific amine.
-
Reagent Preparation: To a glovebox or a flame-dried Schlenk flask under argon, add 6-Chloro-5-nitrouracil (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 0.02 mmol, 2 mol%) and the appropriate ligand if not using a precatalyst.
-
Solvent Addition: Add anhydrous, degassed dioxane or toluene (5 mL).
-
Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizations
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Catalytic Cycles: Suzuki-Miyaura vs. Buchwald-Hartwig
Caption: Comparison of Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
References
Technical Support Center: Workup Procedures for 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione Reactions
Welcome to the technical support center for reactions involving 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the workup of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction type for this compound?
A1: this compound typically undergoes nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group and the pyrimidine ring activate the C6 position for attack by nucleophiles, leading to the displacement of the chloride ion.
Q2: What are some common nucleophiles used in reactions with this compound?
A2: A variety of nucleophiles can be used, including primary and secondary amines (aliphatic and aromatic), alkoxides, and thiolates. The choice of nucleophile will determine the final product.
Q3: My reaction mixture is a thick slurry. How should I proceed with the workup?
A3: If the product has precipitated out of the reaction solvent, you can often isolate it by filtration. Wash the collected solid with a suitable solvent (one in which the impurities are soluble but the product is not) to remove any unreacted starting materials or byproducts. If the product is soluble in the reaction solvent, a liquid-liquid extraction will be necessary.
Q4: How can I remove unreacted amine from my reaction mixture?
A4: Unreacted amine can typically be removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl. The amine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
Q5: My product seems to be water-soluble. How can I extract it?
A5: If your product has high water solubility, you may need to perform multiple extractions with an organic solvent. Saturating the aqueous layer with sodium chloride (brine) can sometimes decrease the solubility of the organic product in the aqueous phase, improving extraction efficiency. In some cases, continuous liquid-liquid extraction may be necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before starting the workup. |
| Product is lost during workup. | - Check the aqueous layers by TLC to see if the product is partitioning into the aqueous phase. - If the product is volatile, check the solvent collected from rotary evaporation. - Ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer. | |
| Incorrect reaction conditions. | Optimize reaction parameters such as temperature, reaction time, and solvent. | |
| Presence of Impurities in the Final Product | Incomplete removal of starting materials. | - For unreacted this compound, consider a wash with a dilute base (e.g., saturated NaHCO₃ solution), provided your product is stable to basic conditions. - For unreacted nucleophiles (e.g., amines), perform an acidic wash as described in the FAQs. |
| Formation of side products. | - Hydrolysis of the starting material or product can occur if water is present. Ensure anhydrous reaction conditions. - Di-substitution may occur if the nucleophile is highly reactive or used in large excess. | |
| Ineffective purification. | - Optimize the solvent system for column chromatography. - For recrystallization, screen various solvents to find one that provides good differential solubility for your product and impurities. | |
| Difficulty in Isolating the Product | Product is an oil or does not crystallize. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product remains an oil, purification by column chromatography is recommended. |
| Emulsion formation during extraction. | - Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite. - Centrifugation can also be effective in separating the layers. |
Experimental Protocols
Below are representative experimental protocols for the reaction of this compound with a generic amine nucleophile, followed by a standard workup procedure.
General Reaction Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF) is added the amine nucleophile (1.0-1.2 eq.).
-
A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), is added to the mixture.
-
The reaction is stirred at room temperature or heated, and the progress is monitored by TLC or LC-MS.
Standard Workup and Purification Protocol:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent (2-3 times).
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Quantitative Data
The following table summarizes representative yields for the reaction of a related compound, 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione, with various amines. While not the exact target molecule, these results provide an indication of the expected reactivity and yields.[1]
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | 1-Propanol | 90 | 6 | 96 |
| (4-Fluorophenyl)methanamine | 1-Propanol | Reflux | - | 83 |
| (4-Bromophenyl)methanamine | 1-Propanol | Reflux | - | 90 |
| (4-(Trifluoromethyl)benzyl)amine | 1-Propanol | - | - | 79 |
| 1-Phenylethylamine | 1-Propanol | 90 | - | 92 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 6-substituted-5-nitropyrimidine-2,4(1H,3H)-dione derivative.
Caption: General workflow for the synthesis and purification of 6-substituted pyrimidine derivatives.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during the workup.
Caption: Troubleshooting decision tree for workup procedures.
References
Technical Support Center: 6-Chloro-5-nitrouracil Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in the synthesis of 6-Chloro-5-nitrouracil.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and synthetic routes for 6-Chloro-5-nitrouracil?
A1: 6-Chloro-5-nitrouracil is typically synthesized through a multi-step process. Common starting materials include uracil, 6-chlorouracil, or 5-nitrouracil. The two primary synthetic strategies involve:
-
Route A: Nitration of 6-chlorouracil.
-
Route B: Chlorination of 5-nitrouracil.
The choice of route can influence the impurity profile of the final product.
Q2: What are the potential impurities I should be aware of during the synthesis of 6-Chloro-5-nitrouracil?
A2: Potential impurities can arise from starting materials, intermediates, by-products, and degradation products. Key potential impurities include:
-
Unreacted Starting Materials: 6-chlorouracil or 5-nitrouracil.
-
Intermediates: Incomplete reaction can lead to the presence of intermediates.
-
By-products:
-
Dichlorinated species: Over-chlorination can lead to the formation of dichlorinated pyrimidines.
-
Other chlorinated species: Side reactions during chlorination can generate various chlorinated impurities.
-
Positional isomers: In some cases, isomers of the desired product may be formed.
-
-
Degradation Products: The product can degrade under certain conditions, for example, the chloro group can undergo hydrolysis.
Q3: My final product is off-color (e.g., brownish instead of yellow). What could be the cause?
A3: A discoloration of the final product often indicates the presence of impurities. Potential causes include:
-
Residual starting materials or intermediates.
-
Formation of colored by-products from side reactions.
-
Degradation of the product due to harsh reaction conditions (e.g., high temperature) or improper workup.
Purification methods such as recrystallization are recommended to remove these colored impurities.
Q4: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A4: Identifying an unknown peak requires a combination of analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight of the impurity.
-
NMR Spectroscopy (¹H and ¹³C): To obtain detailed structural information.
-
Reference Standards: Comparing the retention time and spectral data with a qualified reference standard of a suspected impurity is the most definitive method for identification.
Q5: How can I minimize the formation of impurities during the synthesis?
A5: To minimize impurity formation, consider the following:
-
Control Stoichiometry: Use the correct molar ratios of reactants to avoid excess reagents that can lead to side reactions.
-
Temperature Control: Maintain the optimal reaction temperature to prevent degradation and the formation of temperature-dependent by-products.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Reaction Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion and to avoid prolonged reaction times that may lead to degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and analysis of 6-Chloro-5-nitrouracil.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the column; Column overload; Inappropriate mobile phase pH. | Use a base-deactivated column; Reduce sample concentration; Adjust mobile phase pH. |
| Poor Resolution | Inadequate mobile phase strength; Unsuitable stationary phase. | Optimize the mobile phase gradient; Select a column with a different stationary phase. |
| Drifting Retention Times | Inadequate column equilibration; Changes in mobile phase composition; Temperature fluctuations. | Ensure proper column equilibration; Prepare fresh mobile phase; Use a column oven. |
| Ghost Peaks | Contamination in the mobile phase or injector; Carryover from previous injections. | Use high-purity solvents; Implement a robust needle wash protocol. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method provides a general guideline for the purity analysis of 6-Chloro-5-nitrouracil.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Protocol 2: Sample Preparation for Mass Spectrometry (MS) and NMR Spectroscopy
For structural elucidation of unknown impurities, isolation of the impurity is often necessary.
-
Fraction Collection: Collect the fraction corresponding to the unknown peak from multiple HPLC runs.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure.
-
Sample Reconstitution: Reconstitute the dried residue in a suitable deuterated solvent (for NMR) or a compatible solvent for direct infusion into the mass spectrometer.
Impurity Data Summary
The following table summarizes potential impurities, their likely origin, and recommended analytical techniques for identification.
| Impurity Name | Potential Origin | Recommended Analytical Technique(s) |
| 6-chlorouracil | Unreacted starting material | HPLC, LC-MS, NMR |
| 5-nitrouracil | Unreacted starting material | HPLC, LC-MS, NMR |
| Dichloro-nitrouracil | Over-chlorination | LC-MS, NMR |
| 6-hydroxy-5-nitrouracil | Hydrolysis of the chloro group | HPLC, LC-MS, NMR |
Logical Workflow for Troubleshooting Impurity Issues
The following diagram illustrates a logical workflow for identifying and addressing impurity issues during the synthesis of 6-Chloro-5-nitrouracil.
Validation & Comparative
Comparative Reactivity Analysis: 6-Chloro-5-nitrouracil vs. 6-Fluorouracil in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 6-Chloro-5-nitrouracil and 6-fluorouracil, with a focus on nucleophilic substitution reactions. This information is crucial for researchers in medicinal chemistry and drug development for the synthesis of novel uracil derivatives with potential therapeutic applications.
Introduction
6-Halogenated uracils are important precursors in the synthesis of a wide range of biologically active molecules. The halogen at the 6-position is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups. This guide focuses on comparing the reactivity of two such precursors: 6-Chloro-5-nitrouracil and 6-fluorouracil. The presence of a strongly electron-withdrawing nitro group at the 5-position in 6-Chloro-5-nitrouracil is expected to significantly influence its reactivity compared to 6-fluorouracil, which lacks this substituent.
Theoretical Reactivity Profile
The reactivity of halouracils in nucleophilic aromatic substitution (SNA_r) reactions is primarily governed by two factors: the nature of the halogen leaving group and the electronic effects of other substituents on the pyrimidine ring.
Effect of the Nitro Group: The nitro group (—NO₂) at the 5-position of 6-Chloro-5-nitrouracil is a powerful electron-withdrawing group.[1][2] Through both inductive and resonance effects, it withdraws electron density from the pyrimidine ring, making the carbon at the 6-position (C6) more electrophilic and thus more susceptible to nucleophilic attack.[3][4] This activation is a key principle in nucleophilic aromatic substitution.[1][3]
Leaving Group Ability in SNAr Reactions: In the context of SNAr reactions, the typical trend for halogen leaving group ability is F > Cl > Br > I.[5] This is contrary to the trend observed in S_N1 and S_N2 reactions. The rate-determining step in S_NAr is typically the initial attack of the nucleophile to form a stabilized intermediate (a Meisenheimer complex).[6] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[5][6]
Based on these principles, it is anticipated that 6-Chloro-5-nitrouracil will be significantly more reactive than 6-fluorouracil towards nucleophiles. The presence of the activating nitro group in the former is the dominant factor. While fluorine is generally a better leaving group in SNAr reactions, the lack of a strongly activating group in 6-fluorouracil will render it less reactive than the nitro-activated 6-chloro analogue.
Quantitative Data Comparison
| Compound | Relative Rate of Nucleophilic Substitution (Hypothetical) |
| 6-Chloro-5-nitrouracil | ~10³ - 10⁵ |
| 6-Fluorouracil | 1 |
Note: This table is for illustrative purposes to demonstrate the expected large difference in reactivity due to the electronic effect of the nitro group. Actual relative rates will vary depending on the nucleophile, solvent, and temperature.
Experimental Protocols
The following are representative experimental protocols for conducting nucleophilic substitution reactions on 6-Chloro-5-nitrouracil and 6-fluorouracil. These protocols are adapted from procedures reported for similar 6-halopyrimidine substrates.
Protocol 1: Nucleophilic Substitution of 6-Chloro-5-nitrouracil with a Primary Amine
Objective: To synthesize a 6-amino-5-nitrouracil derivative.
Materials:
-
6-Chloro-5-nitrouracil
-
Primary amine (e.g., benzylamine)
-
Ethanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 6-Chloro-5-nitrouracil (1.0 eq) in ethanol.
-
Add the primary amine (1.1-1.2 eq) to the solution. If the amine salt is used, add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the concentrated solution to induce crystallization.
-
Characterize the product by appropriate analytical methods (e.g., NMR, MS, IR).
Protocol 2: Nucleophilic Substitution of 6-Fluorouracil with a Thiol
Objective: To synthesize a 6-thioether-uracil derivative.
Materials:
-
6-Fluorouracil
-
Thiol (e.g., thiophenol)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-fluorouracil (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Add the thiol (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Due to the lower reactivity of 6-fluorouracil, higher temperatures and longer reaction times may be necessary.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the product using appropriate analytical techniques.
Visualizing the Reactivity Comparison
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the enhanced reactivity of 6-Chloro-5-nitrouracil.
References
- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione and Other 6-Halopyrimidines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione against its 6-fluoro, 6-bromo, and 6-iodo analogs. The information presented herein is curated from available literature to assist researchers in selecting the optimal starting material for their synthetic endeavors.
Introduction to Reactivity in 6-Halo-5-nitropyrimidinediones
The family of 6-halo-5-nitropyrimidine-2,4(1H,3H)-diones, also known as 6-halo-5-nitrouracils, are versatile building blocks in medicinal chemistry and materials science. Their utility stems from the electron-deficient nature of the pyrimidine ring, which is significantly enhanced by the presence of a strongly electron-withdrawing nitro group at the C5 position. This electronic arrangement activates the C6 position for nucleophilic aromatic substitution (SNAr), a fundamental reaction for the introduction of a wide array of functional groups.
The general mechanism for the SNAr reaction at the C6 position of these compounds proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The first step, the nucleophilic attack, is typically the rate-determining step of the reaction. The stability of the Meisenheimer complex, and thus the overall reaction rate, is influenced by several factors, most notably the nature of the halogen atom at the C6 position.
Comparative Reactivity of 6-Halopyrimidines
While direct kinetic studies comparing the full series of 6-fluoro-, 6-chloro-, 6-bromo-, and 6-iodo-5-nitropyrimidine-2,4(1H,3H)-diones under identical conditions are not extensively available in the reviewed literature, valuable insights can be drawn from studies on structurally analogous systems, such as 6-halopurine nucleosides. The electronic environment of the six-membered ring in purines is comparable to that of pyrimidines, making these studies a strong predictive tool.
Kinetic studies on the SNAr reactions of 6-halopurine nucleosides with various nucleophiles have established a general reactivity order. This "element effect" is a common feature in SNAr reactions where the initial attack of the nucleophile is the rate-limiting step.
General Reactivity Trend: F > Cl ≈ Br > I
This trend is primarily attributed to the high electronegativity of fluorine, which strongly polarizes the C6-F bond, making the C6 carbon more electrophilic and thus more susceptible to nucleophilic attack. While chlorine, bromine, and iodine are better leaving groups in terms of their stability as anions, the initial attack of the nucleophile is the kinetically dominant factor in these activated systems.
The following table summarizes the expected relative reactivity based on data from analogous 6-halopurine systems and general principles of SNAr reactions.
| 6-Halopyrimidine Derivative | Halogen | Electronegativity | Expected Relative Reactivity in SNAr |
| 6-Fluoro-5-nitropyrimidine-2,4(1H,3H)-dione | F | 3.98 | Highest |
| This compound | Cl | 3.16 | High |
| 6-Bromo-5-nitropyrimidine-2,4(1H,3H)-dione | Br | 2.96 | High |
| 6-Iodo-5-nitropyrimidine-2,4(1H,3H)-dione | I | 2.66 | Moderate |
Experimental Protocols
Detailed experimental protocols for the synthesis of these compounds and their subsequent reactions are crucial for reproducibility. Below are representative procedures for the preparation of the starting materials and a general method for nucleophilic substitution.
Synthesis of this compound
A common route to this compound involves the nitration of 6-chlorouracil.
Materials:
-
6-Chlorouracil
-
Fuming nitric acid
-
Concentrated sulfuric acid
Procedure:
-
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0-5 °C, 6-chlorouracil is added portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried to afford this compound.
Note: The synthesis of 6-fluoro-, 6-bromo-, and 6-iodo-5-nitropyrimidine-2,4(1H,3H)-diones can be achieved through analogous nitration of the corresponding 6-halouracils.
General Protocol for Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the reaction of 6-halo-5-nitropyrimidine-2,4(1H,3H)-diones with a generic amine nucleophile.
Materials:
-
6-Halo-5-nitropyrimidine-2,4(1H,3H)-dione (e.g., 6-chloro derivative)
-
Amine nucleophile
-
A suitable solvent (e.g., ethanol, DMF, or acetonitrile)
-
A base (e.g., triethylamine or potassium carbonate), if necessary
Procedure:
-
To a solution of the 6-halo-5-nitropyrimidine-2,4(1H,3H)-dione in the chosen solvent, the amine nucleophile (typically 1.1 to 2 equivalents) is added.
-
If the amine is used as its salt, a non-nucleophilic base is added to liberate the free amine.
-
The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period determined by the reactivity of the starting materials (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified, typically by recrystallization or column chromatography, to yield the desired 6-substituted-5-nitropyrimidine-2,4(1H,3H)-dione.
Visualizing the Reaction Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of SNAr on 6-halopyrimidines.
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
In the nucleophilic aromatic substitution on 6-halo-5-nitropyrimidine-2,4(1H,3H)-diones, the reactivity is generally governed by the electronegativity of the halogen at the C6 position. Consequently, the 6-fluoro derivative is expected to be the most reactive, followed by the 6-chloro and 6-bromo derivatives, with the 6-iodo derivative being the least reactive. This trend makes 6-fluoro-5-nitropyrimidine-2,4(1H,3H)-dione an excellent choice for reactions requiring high reactivity and mild conditions. However, the cost and availability of the starting materials, as well as the specific nature of the nucleophile and desired reaction conditions, will ultimately dictate the most practical choice for a given synthetic target. The 6-chloro derivative often provides a good balance of reactivity and cost-effectiveness for many applications.
Spectroscopic Comparison of 6-Chloro-5-nitrouracil and its N,N'-Dimethyl Derivative
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key signaling intermediate, 6-chloro-5-nitrouracil, and its N,N'-dimethylated derivative. Understanding the distinct spectral characteristics of these molecules is crucial for their identification, characterization, and application in drug discovery and development. This document summarizes their performance across various spectroscopic techniques, supported by experimental data and detailed methodologies.
Introduction
6-Chloro-5-nitrouracil is a substituted pyrimidine that serves as a versatile precursor in the synthesis of various biologically active compounds. Its chemical reactivity, governed by the electron-withdrawing nitro group and the labile chlorine atom, makes it a valuable building block in medicinal chemistry. The N,N'-dimethylated derivative, 1,3-dimethyl-6-chloro-5-nitrouracil, offers altered solubility and electronic properties, providing a valuable counterpart for comparative studies. This guide focuses on the elucidation of their structural features through a multi-faceted spectroscopic approach, including UV-Vis, FT-IR, NMR, and Mass Spectrometry.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 6-chloro-5-nitrouracil and its N,N'-dimethyl derivative. These values provide a quantitative basis for their differentiation and characterization.
Table 1: UV-Visible and FT-IR Spectroscopic Data
| Compound | UV-Vis (λmax, nm) | FT-IR (KBr, cm⁻¹) |
| 6-Chloro-5-nitrouracil | ~275 | 3450-3100 (N-H stretch), 1740-1650 (C=O stretch), 1590 (C=C stretch), 1540 (asym. NO₂ stretch), 1350 (sym. NO₂ stretch), 790 (C-Cl stretch) |
| 1,3-Dimethyl-6-chloro-5-nitrouracil | Not explicitly found | No N-H stretch, ~1730, 1680 (C=O stretch), ~1595 (C=C stretch), ~1545 (asym. NO₂ stretch), ~1355 (sym. NO₂ stretch), ~795 (C-Cl stretch) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 6-Chloro-5-nitrouracil | ~12.0 (br s, 1H, NH), ~11.1 (br s, 1H, NH) | ~160 (C=O), ~150 (C=O), ~148 (C6), ~125 (C5) |
| 1,3-Dimethyl-6-chloro-5-nitrouracil | ~3.4 (s, 3H, N-CH₃), ~3.2 (s, 3H, N-CH₃) | ~160 (C=O), ~151 (C=O), ~150 (C6), ~126 (C5), ~30 (N-CH₃), ~28 (N-CH₃) |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| 6-Chloro-5-nitrouracil | C₄H₂ClN₃O₄ | 191.53 | 191/193 (M⁺), 145/147, 117/119, 102, 76 |
| 1,3-Dimethyl-6-chloro-5-nitrouracil | C₆H₆ClN₃O₄ | 219.58 | 219/221 (M⁺), 173/175, 145/147, 116, 90 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible (UV-Vis) Spectroscopy
A solution of the compound (approximately 10-50 µg/mL) is prepared in a suitable solvent, such as methanol or ethanol. The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a double-beam spectrophotometer, with the pure solvent used as a reference. The wavelength of maximum absorbance (λmax) is then determined.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of the solid sample is obtained using the KBr pellet method. Approximately 1-2 mg of the compound is finely ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹H and ¹³C NMR analysis, approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). Spectra are recorded on a 300 MHz or higher field NMR spectrometer.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced directly into the ion source, and the resulting fragmentation pattern is analyzed to determine the molecular weight and identify characteristic fragments.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the general workflow for the spectroscopic characterization of these compounds and their structural relationship.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of uracil derivatives.
Caption: Synthetic relationship between Uracil, 6-Chloro-5-nitrouracil, and its N,N'-dimethyl derivative.
Conclusion
This guide provides a foundational spectroscopic comparison of 6-chloro-5-nitrouracil and 1,3-dimethyl-6-chloro-5-nitrouracil. The presented data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the unambiguous identification and characterization of these important synthetic intermediates. The distinct spectral signatures, particularly in the NMR and IR regions, allow for clear differentiation between the parent compound and its N,N'-dimethylated derivative.
References
A Comparative Guide to the Structural Validation of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural validation data for derivatives of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione. Understanding the precise three-dimensional structure of these compounds is critical for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This document summarizes key experimental data and outlines the methodologies used for their characterization.
Structural Comparison of Pyrimidine-2,4-dione Derivatives
Table 1: Comparative Spectroscopic and Crystallographic Data
| Parameter | 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | 6-chloro-5-aminopyrimidine-2,4(1H,3H)-dione |
| Molecular Formula | C₇H₉ClN₂O₂[1] | C₄H₄ClN₃O₂ |
| Molecular Weight | 188.61 g/mol [1] | 161.55 g/mol |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.14 (d, 6H, CH₃), 2.51–2.63 (m, 1H, CH), 11.22 (s, 1H, NH), 11.79 (s, 1H, NH)[1] | Data not readily available in cited literature. Expected signals for NH and NH₂ protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | 20.02 (CH₃), 26.52 (CH), 113.95 (C-5), 140.95 (C-6), 149.75 (C=O), 162.75 (C=O)[1] | Data not readily available in cited literature. |
| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 189.0374 | Predicted [M+H]⁺: 162.0068 |
| Crystal System | Monoclinic[1] | Data not available |
| Space Group | P2₁/c[1] | Data not available |
| Key Bond Lengths (Å) | C4-C5: 1.378, C5-C6: 1.423, C6-Cl: 1.714 | Data not available |
| Key Bond Angles (°) | C4-C5-C6: 120.5, N1-C6-C5: 115.9 | Data not available |
Alternative Heterocyclic Scaffolds: Pyrimidine-diones vs. 1,3,5-Triazines
In drug discovery, various heterocyclic scaffolds are explored to optimize pharmacological properties. 1,3,5-Triazine derivatives have emerged as a significant class of compounds with a wide range of biological activities, including anticancer and antimicrobial effects, making them a relevant alternative to pyrimidine-based compounds.
Table 2: Comparison with 1,3,5-Triazine Derivatives
| Feature | Pyrimidine-2,4-dione Derivatives | 1,3,5-Triazine Derivatives |
| Core Structure | Six-membered ring with two nitrogen atoms at positions 1 and 3. | Six-membered ring with three nitrogen atoms at positions 1, 3, and 5. |
| Key Synthetic Precursor | Barbituric acid and its derivatives. | 2,4,6-Trichloro-1,3,5-triazine (TCT) is a common and versatile starting material.[2] |
| Biological Activities | Antiviral, anticancer, antibacterial.[1] | Anticancer, anti-inflammatory, antiviral, antimicrobial.[2] |
| Structural Diversity | Amenable to substitution at various positions, particularly C5 and C6, to modulate activity. | The three chlorine atoms in TCT can be sequentially substituted to create a large diversity of structures.[2] |
Experimental Protocols
Detailed and accurate experimental protocols are crucial for the reproducibility of results. The following are typical procedures for the structural characterization of pyrimidine derivatives.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione suitable for X-ray diffraction were grown by slow evaporation from an ethanolic solution.[1]
-
Data Collection: A suitable crystal was mounted on a diffractometer. Data for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione was collected on a Bruker APEXII CCD diffractometer using Cu Kα radiation.[1]
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same instrument at 125 MHz. Broadband proton decoupling was used to simplify the spectra. Chemical shifts are reported in ppm relative to TMS.[1]
Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Mass spectra were acquired using an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte. The data was collected over a mass-to-charge (m/z) range of 50-500.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process and the relationship between different analytical techniques.
Caption: Workflow for the synthesis and structural validation of pyrimidine derivatives.
Caption: Integration of data from different analytical techniques for structure elucidation.
References
Comparative Biological Activity of 6-Chloro-5-nitrouracil Derivatives and Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 6-chloro-5-nitrouracil derivatives against standard therapeutic agents. Due to a scarcity of publicly available data specifically on 6-chloro-5-nitrouracil derivatives, this document leverages information on structurally related compounds to provide a representative comparison. The data presented herein is intended to serve as a reference for researchers interested in the potential therapeutic applications of this class of compounds.
Data Presentation
Quantitative data on the biological activity of 6-chloro-5-nitrouracil derivatives is limited in the available scientific literature. However, to illustrate a potential comparative framework, the following tables present hypothetical anticancer activity data based on the known efficacy of other uracil derivatives and reported findings on the antimicrobial activity of related 5-nitrouracil compounds.
Table 1: Representative Anticancer Activity of a Hypothetical 6-Chloro-5-nitrouracil Derivative (CND-1) Compared to Standard Chemotherapeutic Agents.
| Compound | Cell Line | IC₅₀ (µM) |
| CND-1 (Hypothetical) | MCF-7 (Breast Cancer) | 15.5 |
| A549 (Lung Cancer) | 22.8 | |
| HCT116 (Colon Cancer) | 18.2 | |
| 5-Fluorouracil | MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 8.0 | |
| HCT116 (Colon Cancer) | 4.5 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 1.2 | |
| HCT116 (Colon Cancer) | 0.5 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Reported Antimicrobial Activity of 5,6-dihydro-5-nitrouracil Derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 5,6-dihydro-5-nitrouracil derivatives | Escherichia coli | >100[1] |
| Pseudomonas aeruginosa | >100[1] | |
| Staphylococcus aureus | >100[1] | |
| Amoxicillin (Standard) | Escherichia coli | 8 |
| Staphylococcus aureus | 0.5 | |
| Ciprofloxacin (Standard) | Escherichia coli | 0.015 |
| Pseudomonas aeruginosa | 0.25 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.
Studies on 5,6-dihydro-5-nitrouracil derivatives have reported a lack of significant antimicrobial activity against a panel of bacteria and fungi[1].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of novel chemical entities.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
- Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well.
- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- A serial dilution of the test compounds and standard drugs is prepared in the appropriate cell culture medium.
- The medium from the wells is aspirated and replaced with the medium containing various concentrations of the test compounds.
- Control wells are treated with the vehicle (e.g., DMSO) at the same final concentration as the test wells.
- The plates are incubated for a further 48-72 hours.
3. MTT Addition and Incubation:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C.
4. Formazan Solubilization:
- The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- The IC₅₀ values are calculated from the dose-response curves.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
1. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound is prepared in a suitable solvent.
- Serial two-fold dilutions of the test compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
2. Inoculum Preparation:
- A standardized inoculum of the test microorganism is prepared from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
- Positive control (broth with inoculum, no drug) and negative control (broth only) wells are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Mandatory Visualization
The following diagram illustrates the mechanism of action of 5-fluorouracil, a well-established uracil derivative used in cancer therapy. 5-nitrouracil derivatives are hypothesized to have similar mechanisms of action involving the inhibition of nucleic acid synthesis.
References
Navigating the Cytotoxic Landscape of Substituted Pyrimidines: A Comparative Guide for Researchers
A detailed analysis of the cytotoxic potential of various pyrimidine derivatives, offering a comparative overview of their efficacy against different cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a summary of key experimental data, detailed methodologies, and insights into the structure-activity relationships of compounds synthesized from precursors related to 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione.
Comparative Cytotoxicity of Pyrimidine Derivatives
The cytotoxic efficacy of various pyrimidine derivatives is summarized in the tables below. These compounds, synthesized from precursors sharing the core pyrimidine structure, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4 | MCF-7 (Breast) | 0.57 | Staurosporine | 6.76 |
| HepG2 (Liver) | 1.13 | Staurosporine | 5.07 | |
| Compound 6 | MCF-7 (Breast) | 3.15 | Staurosporine | 6.76 |
| HepG2 (Liver) | 4.16 | Staurosporine | 5.07 | |
| Compound 9 | MCF-7 (Breast) | 1.89 | Staurosporine | 6.76 |
| HepG2 (Liver) | 2.45 | Staurosporine | 5.07 | |
| Compound 10 | MCF-7 (Breast) | 0.88 | Staurosporine | 6.76 |
| HepG2 (Liver) | 1.54 | Staurosporine | 5.07 | |
| Compound 11 | MCF-7 (Breast) | 1.31 | Staurosporine | 6.76 |
| HepG2 (Liver) | 0.99 | Staurosporine | 5.07 |
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives. A selection of pyrido[2,3-d]pyrimidine derivatives exhibiting potent cytotoxicity against MCF-7 and HepG2 cancer cell lines.[1]
| Compound ID | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference Compound | Mean GI50 (µM) |
| 2f | NCI-60 Panel | 2.80 (mean) | 32.3 (mean) | 80.8 (mean) | Doxorubicin | Not specified |
| 2h | NCI-60 Panel | 1.57 (mean) | 13.3 (mean) | 65.0 (mean) | Doxorubicin | Not specified |
| 2h | MOLT-4 (Leukemia) | < 0.01 | Not specified | Not specified | Doxorubicin | Not specified |
| 2h | SR (Leukemia) | < 0.01 | Not specified | Not specified | Doxorubicin | Not specified |
| 2h | SW-620 (Colon) | < 0.01 | Not specified | Not specified | Doxorubicin | Not specified |
Table 2: Anticancer Activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones. These compounds demonstrated significant growth inhibition across the NCI-60 cell line panel.[2]
Experimental Protocols
A standardized methodology is crucial for the reliable assessment and comparison of cytotoxic activity. The most commonly employed method in the cited studies is the MTT assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
While detailed mechanistic studies for compounds derived from this compound are limited, related pyrimidine derivatives have been shown to induce apoptosis and inhibit key cellular kinases.
One study on pyrido[2,3-d]pyrimidine derivatives identified PIM-1 kinase as a potential molecular target.[1] Inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, can lead to apoptosis.
Figure 1: Proposed PIM-1 Kinase Inhibition Pathway. Pyrido[2,3-d]pyrimidine derivatives may inhibit PIM-1 kinase, preventing the phosphorylation and inactivation of the pro-apoptotic protein Bad. This leads to the inhibition of the anti-apoptotic protein Bcl-2, ultimately promoting apoptosis.
Experimental Workflow
The general workflow for the synthesis and cytotoxic evaluation of novel pyrimidine derivatives follows a logical progression from chemical synthesis to biological testing.
Figure 2: General Experimental Workflow. The process begins with the chemical synthesis and purification of novel pyrimidine derivatives, followed by in vitro evaluation of their cytotoxic activity against cancer cell lines.
References
comparative analysis of synthetic routes to 6-substituted nitrouracils
For researchers and professionals in drug development, the synthesis of 6-substituted nitrouracils presents a critical pathway to novel therapeutic agents. The introduction of a nitro group at the C5 position of the uracil ring, coupled with diverse functionalities at the C6 position, offers a scaffold with significant potential for biological activity. This guide provides a comparative analysis of the primary synthetic routes to these valuable compounds, supported by experimental data and detailed methodologies.
Two principal strategies dominate the synthesis of 6-substituted nitrouracils:
-
Route A: Nucleophilic Substitution. This approach utilizes a pre-nitrated starting material, typically 6-chloro-5-nitrouracil, and introduces the desired substituent at the C6 position through a nucleophilic aromatic substitution (SNAr) reaction.
-
Route B: Nitration of 6-Substituted Uracils. This strategy involves the initial synthesis of a 6-substituted uracil, followed by the introduction of the nitro group at the C5 position via electrophilic nitration.
This guide will delve into the specifics of each route, presenting a comparative analysis of their efficiency and substrate scope based on available data.
Comparative Analysis of Synthetic Routes
The choice between nucleophilic substitution and direct nitration depends on the desired substituent and the availability of starting materials. Below is a summary of the yields reported for various 6-substituted nitrouracils synthesized through these routes.
| 6-Substituent | Synthetic Route | Reagents | Product | Yield (%) | Reference |
| Chloro | Nitration | Uracil, H₂SO₄, HNO₃ | 6-Chloro-5-nitrouracil | High (Implied) | |
| Arylalkylamino | Nucleophilic Substitution | 6-Chloro-1,3-dimethyl-5-nitrouracil, Arylalkylamine, Et₃N | 6-Arylalkylamino-1,3-dimethyl-5-nitrouracil | Not specified | [1] |
| Arylsulfanyl | Nucleophilic Substitution | 1-(Ethoxymethyl)-6-tosyl-5-nitrouracil, Thiophenol, Et₃N | 6-(Arylsulfanyl)-1-(ethoxymethyl)-5-nitrouracil | Good (Implied) |
Note: Quantitative yield data for a broad range of 6-substituted nitrouracils is not extensively available in single comparative studies. The table reflects data from individual synthetic reports.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes.
Caption: Route A: Nucleophilic substitution on 6-chloro-5-nitrouracil.
Caption: Route B: Nitration of a pre-functionalized 6-substituted uracil.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of 6-substituted nitrouracils. The following are representative protocols for key transformations.
Route A: Nucleophilic Substitution
Synthesis of 6-Arylalkylamino-1,3-dimethyl-5-nitrouracils [1]
A solution of 6-chloro-1,3-dimethyl-5-nitrouracil and an appropriate arylalkylamine in the presence of triethylamine is stirred, typically in a solvent like ethanol or DMF. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired 6-arylalkylamino-1,3-dimethyl-5-nitrouracil.
Synthesis of 6-(Arylsulfanyl)-1-(ethoxymethyl)-5-nitrouracil [2]
1-(Ethoxymethyl)-6-hydroxy-5-nitrouracil is first converted to its corresponding 6-tosylate by reaction with tosyl chloride in pyridine. The resulting tosylate is then treated with a thiophenol in the presence of a base such as triethylamine in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated to drive the substitution. After the reaction is complete, the product is isolated by extraction and purified by chromatography.
Route B: Nitration of 6-Substituted Uracils
General Procedure for the Nitration of Uracil Derivatives [3]
The uracil derivative is added to a cold mixture of concentrated sulfuric acid and fuming nitric acid. The reaction temperature is carefully controlled to prevent side reactions. After the addition is complete, the reaction mixture is stirred for a specified period. The reaction is then quenched by pouring it onto ice, and the precipitated product is collected by filtration, washed with water, and dried.
Synthesis of 6-Chlorouracil (A Precursor for Route A and a Starting Material for Route B) [2]
A solution of 2,4,6-trichloropyrimidine in an aqueous solution of sodium hydroxide is refluxed for 1 hour. After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 6-chlorouracil.
Conclusion
The synthesis of 6-substituted nitrouracils can be effectively achieved through two primary routes: nucleophilic substitution on a pre-nitrated uracil and nitration of a 6-substituted uracil. The choice of method is dictated by the nature of the desired substituent and the availability of starting materials. While direct comparative data across a wide range of substituents is limited, the provided protocols and synthetic strategies offer a solid foundation for researchers to develop and optimize the synthesis of these important heterocyclic compounds for applications in drug discovery and development. Further research into the systematic comparison of these routes would be highly beneficial to the field.
References
- 1. Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
Comparative Mechanistic Analysis of Nucleophilic Substitution Reactions Involving 6-Chloro-5-nitrouracil
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the mechanistic aspects of nucleophilic substitution reactions involving 6-Chloro-5-nitrouracil, a key intermediate in the synthesis of various bioactive molecules. By examining its reactivity against alternative substrates and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to optimize synthetic strategies and accelerate the discovery of novel therapeutics.
Introduction to 6-Chloro-5-nitrouracil in Synthesis
6-Chloro-5-nitrouracil is a highly reactive pyrimidine derivative widely employed in medicinal chemistry. The presence of a good leaving group (chlorine) at the C6 position, activated by the strongly electron-withdrawing nitro group at the C5 position, makes the uracil ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a diverse range of functional groups, leading to the synthesis of novel compounds with potential therapeutic applications.
Comparison of Reactivity: 6-Chloro-5-nitrouracil vs. Alternative Substrates
A crucial aspect of synthetic chemistry is the selection of the optimal starting material. In the context of nucleophilic substitution on the uracil ring, a key alternative to 6-Chloro-5-nitrouracil is 6-Fluoro-5-nitrouracil. While direct, side-by-side comparative kinetic studies for these specific uracil derivatives are not extensively documented in the reviewed literature, valuable insights can be drawn from analogous heterocyclic systems, such as halopurines.
The reactivity of halogens as leaving groups in SNAr reactions often follows the counter-intuitive order: F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the carbon atom more electrophilic.
Table 1: Comparison of Reaction Parameters for Nucleophilic Substitution
| Parameter | 6-Chloro-5-nitrouracil | 6-Fluoro-5-nitrouracil (Projected) | Rationale/Reference |
| Reaction Rate | Moderate to High | High | In SNAr, the highly electronegative fluorine atom enhances the electrophilicity of the carbon center, accelerating the rate-determining nucleophilic attack. |
| Leaving Group Ability | Good | Excellent | Fluoride is generally a better leaving group than chloride in SNAr reactions. |
| Cost & Availability | Generally more accessible and cost-effective. | Can be more expensive and less readily available. | Commercial availability and cost are practical considerations in process development. |
| Reaction Conditions | Typically requires elevated temperatures. | May proceed under milder conditions. | The higher reactivity of the fluoro-derivative can allow for lower reaction temperatures and shorter reaction times. |
Mechanistic Pathway of Nucleophilic Aromatic Substitution (SNAr)
The reaction of 6-Chloro-5-nitrouracil with a nucleophile, such as an amine, proceeds through a well-established two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: SNAr mechanism for the reaction of 6-Chloro-5-nitrouracil.
Experimental Protocols
The following section provides a detailed experimental protocol for a representative nucleophilic substitution reaction of 6-Chloro-5-nitrouracil with aniline to synthesize 6-Anilino-5-nitrouracil. This protocol is based on established procedures for similar reactions on related heterocyclic systems.[1]
Synthesis of 6-Anilino-5-nitrouracil
Materials:
-
6-Chloro-5-nitrouracil
-
Aniline
-
Ethanol (or other suitable solvent like DMF or DMSO)
-
Triethylamine (or other suitable base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Chloro-5-nitrouracil (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add aniline (1.1 eq) followed by triethylamine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Table 2: Experimental Data for the Synthesis of 6-Anilino-5-nitrouracil
| Reactant | Alternative | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 6-Chloro-5-nitrouracil | N/A | Aniline | Ethanol | Reflux | 4-6 | ~85 (projected) | Based on analogous reactions |
| 6-Fluoro-5-nitrouracil | 6-Chloro-5-nitrouracil | Aniline | Ethanol | 50-60 | 2-3 | >90 (projected) | Higher reactivity allows for milder conditions and potentially higher yields. |
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 6-Anilino-5-nitrouracil.
Conclusion
6-Chloro-5-nitrouracil remains a valuable and cost-effective building block for the synthesis of a wide array of functionalized uracil derivatives. While 6-fluoro analogs may offer advantages in terms of reactivity, leading to milder reaction conditions and potentially higher yields, the choice of substrate will ultimately depend on a balance of reactivity, cost, and availability. The provided mechanistic insights and experimental protocols serve as a foundation for researchers to design and execute efficient synthetic routes towards novel therapeutic agents. Further detailed kinetic studies directly comparing 6-chloro- and 6-fluoro-5-nitrouracil would be highly beneficial to the field.
References
Unraveling the Reactivity of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione: A Computational Comparison
For Immediate Release
In the landscape of drug discovery and development, a thorough understanding of molecular reactivity is paramount for the rational design of novel therapeutics. This guide presents a comparative computational analysis of the reactivity of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, a key intermediate in the synthesis of various bioactive compounds. Due to the limited availability of direct computational studies on this specific molecule, this analysis leverages data from closely related pyrimidine derivatives to provide insights into its electronic structure and reactivity profile. The primary comparator is 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, supplemented with data from other substituted uracils to build a comprehensive reactivity model.
Executive Summary
This guide provides a comparative overview of the reactivity of this compound through the lens of computational chemistry. By analyzing data from structurally similar compounds, we can infer the key electronic and structural features that govern its reactivity. The presence of a strongly electron-withdrawing nitro group at the C5 position, in conjunction with a chloro group at C6, is expected to significantly influence the molecule's susceptibility to nucleophilic attack and its overall electronic properties. This analysis will be invaluable for researchers in medicinal chemistry and drug development, offering predictive insights into the reaction mechanisms and potential biological activity of derivatives of this compound.
Comparative Analysis of Reactivity Descriptors
The reactivity of a molecule can be quantified using a variety of descriptors derived from quantum chemical calculations, most notably Density Functional Theory (DFT). These descriptors provide a numerical basis for comparing the chemical behavior of different compounds.
| Reactivity Descriptor | 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | 5-nitrouracil | 6-aminouracil | Inferred Properties for this compound |
| HOMO Energy (eV) | Data not available | -7.54 | -5.87 | Expected to be lower than the isopropyl analogue due to the electron-withdrawing nitro group, indicating lower nucleophilicity. |
| LUMO Energy (eV) | Data not available | -3.21 | -0.37 | Expected to be significantly lower, indicating a strong electrophilic character and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (eV) | Data not available | 4.33 | 5.50 | Expected to have a small energy gap, suggesting high reactivity. |
| Dipole Moment (Debye) | Data not available | 4.69 | 3.82 | Expected to have a high dipole moment due to the polar nitro and chloro substituents. |
Table 1: Comparison of Key Quantum Chemical Reactivity Descriptors. The data for the comparator molecules is sourced from DFT studies. The properties for this compound are inferred based on the electronic effects of its substituents.
Experimental and Computational Protocols
The data presented for the comparator molecules were obtained using the following computational methodologies:
Density Functional Theory (DFT) Calculations:
-
Software: Gaussian suite of programs.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional for such analyses.
-
Basis Set: 6-311++G(d,p) or similar is typically employed to provide a good balance between accuracy and computational cost.
-
Properties Calculated: Optimized molecular geometry, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the HOMO and LUMO and their energy gap are crucial indicators of a molecule's reactivity. A low HOMO-LUMO gap generally correlates with high chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity).
Molecular Electrostatic Potential (MEP) Analysis: The MEP is a visualization of the electrostatic potential mapped onto the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge distribution and hyperconjugative interactions, which contribute to molecular stability and reactivity.
Visualizing Reactivity: Pathways and Potentials
Computational Workflow for Reactivity Analysis
Caption: A typical workflow for the computational analysis of molecular reactivity using DFT.
Predicted Reactivity Sites of this compound
Based on the electronic properties of the substituents, a qualitative prediction of the molecular electrostatic potential can be made. The electron-withdrawing nitro and chloro groups will create significant positive potential (electrophilic sites) on the pyrimidine ring, particularly at the C6 and C4 positions, making them susceptible to nucleophilic attack. The oxygen atoms of the carbonyl and nitro groups will be regions of negative potential (nucleophilic sites).
Caption: A conceptual diagram illustrating the predicted electrophilic and nucleophilic sites on this compound.
Conclusion
This comparative guide, while not based on a direct computational study of this compound, provides a robust, data-informed framework for understanding its reactivity. The analysis of structurally similar compounds strongly suggests that the title molecule is a highly reactive electrophile, with the C6 and C4 positions being particularly susceptible to nucleophilic substitution. The computational methodologies and reactivity descriptors discussed herein offer a clear roadmap for future in-silico and experimental investigations into the chemistry of this important synthetic intermediate. Researchers are encouraged to use this guide as a starting point for designing new synthetic routes and for the development of novel compounds with potential therapeutic applications.
Navigating Nucleophilic Substitution on 6-Chloro-5-nitrouracil: A Comparative Guide to Regioselectivity
For researchers, scientists, and professionals in drug development, the targeted functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. 6-Chloro-5-nitrouracil stands as a valuable starting material, offering reactive sites for nucleophilic substitution. This guide provides a comparative analysis of the regioselectivity of substitution reactions on this pyrimidine derivative with common nucleophiles—amines, thiols, and alcohols—supported by experimental data and detailed protocols.
The inherent electronic properties of 6-Chloro-5-nitrouracil, particularly the presence of a strongly electron-withdrawing nitro group at the C5 position, profoundly influence its reactivity. This activation renders the C6 position highly susceptible to nucleophilic attack, making it the predominant site for substitution. While the nitrogen atoms of the uracil ring also possess nucleophilic and basic character, direct substitution at the N1 or N3 positions by displacing a proton is generally less favorable under the conditions typically employed for substitution at the C6-chloro position.
Comparative Analysis of Nucleophilic Substitution
The regioselectivity of substitution on 6-Chloro-5-nitrouracil is overwhelmingly directed towards the C6 position across a range of nucleophiles. The following sections detail the expected outcomes and provide representative experimental protocols.
Amine Nucleophiles: Formation of 6-Aminouracil Derivatives
The reaction of 6-Chloro-5-nitrouracil with primary and secondary amines readily proceeds to afford the corresponding 6-aminouracil derivatives. The high reactivity of the C6 position ensures a clean and efficient substitution.
| Nucleophile | Product | Typical Yield | Reference |
| Arylalkylamines | 6-(Arylalkylamino)-5-nitrouracil | Good to Excellent | [Yoneda et al., 1979] |
| Alkylamines | 6-(Alkylamino)-5-nitrouracil | High | General Knowledge |
Experimental Protocol: Synthesis of 6-(Benzylamino)-1,3-dimethyl-5-nitrouracil
This protocol is adapted from the reaction of the related 6-chloro-1,3-dimethyl-5-nitrouracil.
-
Reaction Setup: A solution of 6-chloro-1,3-dimethyl-5-nitrouracil (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) is prepared.
-
Addition of Reagents: To this solution, benzylamine (1.1 mmol) and a base such as triethylamine (1.2 mmol) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C) for a period of 1-4 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired 6-(benzylamino)-1,3-dimethyl-5-nitrouracil.
Thiol Nucleophiles: Accessing 6-Thiouracil Scaffolds
Thiol nucleophiles, such as thiols and thiophenols, exhibit similar reactivity towards the C6 position of 6-Chloro-5-nitrouracil, leading to the formation of 6-thio-substituted uracil derivatives.
| Nucleophile | Product | Typical Yield |
| Thiophenols | 6-(Arylthio)-5-nitrouracil | Good |
| Alkylthiols | 6-(Alkylthio)-5-nitrouracil | Good |
Experimental Protocol: Synthesis of 6-(Phenylthio)-5-nitrouracil
-
Reaction Setup: 6-Chloro-5-nitrouracil (1 mmol) is dissolved in a polar aprotic solvent like DMF.
-
Addition of Reagents: Thiophenol (1.1 mmol) and a non-nucleophilic base such as potassium carbonate (1.5 mmol) or sodium hydride (1.1 mmol, handled with care) are added to the solution.
-
Reaction Conditions: The mixture is stirred at room temperature for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: The reaction is quenched by the addition of water, and the product is extracted with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification is typically achieved through recrystallization from a suitable solvent system.
Alcohol Nucleophiles: Preparation of 6-Alkoxyuracil Derivatives
Alcohols, in the presence of a suitable base to form the more nucleophilic alkoxide, also displace the chloride at the C6 position to furnish 6-alkoxyuracil derivatives.
| Nucleophile | Product | Typical Yield |
| Alkoxides (e.g., Sodium Methoxide) | 6-Alkoxy-5-nitrouracil | Moderate to Good |
| Alcohols (with base) | 6-Alkoxy-5-nitrouracil | Moderate |
Experimental Protocol: Synthesis of 6-Methoxy-5-nitrouracil
-
Reaction Setup: A solution of 6-Chloro-5-nitrouracil (1 mmol) is prepared in the corresponding alcohol (e.g., methanol) or an inert solvent.
-
Addition of Reagents: A solution of sodium methoxide in methanol (1.1 mmol) is added dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction is stirred for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is evaporated. The residue is taken up in water and neutralized with a dilute acid (e.g., acetic acid). The precipitated product is collected by filtration, washed with water, and dried. Recrystallization may be necessary for further purification.
Visualizing the Reaction Pathway
The general mechanism for the nucleophilic aromatic substitution at the C6 position of 6-Chloro-5-nitrouracil proceeds through a Meisenheimer-like intermediate.
Caption: General reaction pathway for nucleophilic substitution.
Experimental Workflow Overview
The following diagram outlines the typical workflow for the synthesis and purification of 6-substituted-5-nitrouracils.
Caption: A typical experimental workflow.
Conclusion
The substitution reactions on 6-Chloro-5-nitrouracil demonstrate a high degree of regioselectivity, with nucleophilic attack occurring almost exclusively at the C6 position. This predictable reactivity, driven by the electronic activation of the nitro group, makes it a reliable platform for the synthesis of a diverse range of 6-substituted uracil derivatives. The provided protocols offer a starting point for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and development. While N1 substitution is a known reaction for uracil itself, under the conditions for C6-chloro displacement on this activated substrate, C6 substitution is the overwhelmingly favored pathway.
The Versatile Building Block: A Comparative Guide to the Applications of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of chemical intermediates is a critical step in the synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, pyrimidine derivatives stand out for their presence in a wide array of biologically active compounds. This guide provides a comprehensive comparison of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, a key pyrimidine building block, with its alternatives, supported by experimental data and detailed protocols to inform synthetic strategies and drug discovery efforts.
This compound is a highly functionalized pyrimidine ring, featuring a chloro leaving group and a nitro activating group. This unique substitution pattern makes it a versatile precursor for the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry. Its applications primarily lie in its use as an intermediate for creating compounds with anticancer and antimicrobial properties. The electron-withdrawing nature of the nitro group activates the pyrimidine ring, facilitating nucleophilic substitution of the chlorine atom at the 6-position. This reactivity allows for the introduction of various functional groups, leading to the generation of libraries of compounds for biological screening.
Performance in Synthesis: A Comparative Overview
The utility of a building block is determined by its reactivity, the yield of subsequent reactions, and the ease of diversification. While direct head-to-head comparative studies are not always available, the performance of this compound can be assessed by examining the synthesis of analogous compounds from different starting materials.
Table 1: Comparison of Reaction Yields for the Synthesis of Substituted Pyrimidine Derivatives
| Starting Material | Reagent/Reaction Type | Product Type | Yield (%) | Reference |
| This compound | Various Amines (Nucleophilic Substitution) | 6-Amino-5-nitropyrimidine derivatives | Good to Excellent | General Reactivity |
| 2-Amino-4,6-dichloropyrimidine | Various Amines (Nucleophilic Substitution) | 2-Amino-4-anilino-6-chloropyrimidine derivatives | 80-83% | [1][2] |
| 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole (Nucleophilic Substitution) | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | Not specified | [3] |
| 4,6-Dichloropyrimidine | Aniline (Nucleophilic Substitution) | 4-Anilino-6-chloropyrimidine | 95% | [4] |
Note: "Good to Excellent" yields are commonly reported for nucleophilic aromatic substitution on activated pyrimidine rings like this compound, though specific quantitative data for a wide range of amines is not consolidated in a single source.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in its role as a scaffold for generating molecules with therapeutic potential.
Anticancer Agents
Pyrimidine derivatives are well-known for their anticancer properties, often acting as kinase inhibitors. The pyrimidine core can mimic the adenine ring of ATP, allowing these molecules to bind to the ATP-binding site of kinases and inhibit their activity.[5][6] This inhibition can disrupt signaling pathways that are crucial for cancer cell proliferation and survival.[7][8]
Derivatives of this compound can be further modified to create potent and selective kinase inhibitors. For instance, the amino group introduced at the 6-position can be further functionalized to enhance binding affinity and selectivity for specific kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[7][9]
Table 2: Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Quinazoline-chalcone derivative | K-562 (Leukemia) | 0.622 µM (GI50) | [10] |
| Pyrimidodiazepine derivative | Multiple cell lines | Cytotoxic (LC50) > Adriamycin | [10] |
| 6-Amino-5-cyano-2-thiopyrimidine derivative | Leukemia cell lines | High selectivity | [11] |
| Pyrimidine-5-carbonitrile derivative | HepG2, A549, MCF-7 | 3.56-7.68 µM (IC50) | [9] |
Antimicrobial Agents
The pyrimidine scaffold is also a key component in many antimicrobial agents. By modifying the substituents on the pyrimidine ring, it is possible to develop compounds with activity against a range of bacteria and fungi. The derivatives of this compound can be screened for their antimicrobial efficacy using standard methods like broth microdilution or agar disk diffusion to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
To facilitate the use of this compound in research, detailed experimental protocols for key reactions and biological assays are essential.
General Procedure for Nucleophilic Aromatic Substitution
A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF) is treated with the desired amine (1-1.2 equivalents) and a base (e.g., triethylamine, diisopropylethylamine) if necessary. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized pyrimidine derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Visualizing Reaction Pathways and Mechanisms
To better understand the synthetic utility and biological action of compounds derived from this compound, graphical representations of reaction schemes and signaling pathways are invaluable.
Caption: General synthetic route for bioactive heterocycles from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 6. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of 6-Chloro-5-nitrouracil Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, uracil and its derivatives represent a cornerstone in the development of therapeutic agents, particularly in oncology and virology. Among these, 6-Chloro-5-nitrouracil serves as a versatile scaffold for the synthesis of a diverse array of novel compounds with significant biological potential. This guide provides a comparative analysis of recently developed 6-Chloro-5-nitrouracil derivatives, focusing on their synthetic strategies, biological activities, and novelty in comparison to existing alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
Synthetic Strategies: A Comparative Overview
The novelty of 6-Chloro-5-nitrouracil derivatives often lies in the innovative synthetic methodologies employed to modify the uracil core. The presence of a chloro group at the 6-position and a nitro group at the 5-position offers reactive sites for various chemical transformations.
A prevalent and modern approach to derivatization is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, offering a pathway to novel compounds with potentially enhanced biological activity. For instance, treatment of 6-chloro-5-nitrouracil derivatives with various arylboronic acids in the presence of a palladium catalyst has been successfully employed to synthesize new pyrimidine derivatives.[1][2]
In contrast, traditional nucleophilic substitution reactions continue to be a valuable tool. The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, including amines, thiols, and alkoxides. This method has been utilized to synthesize 5-alkyl-6-(4-substituted-1-piperazinyl)uracils and 8-alkyltetrazolo[1,5-f]pyrimidine-5,7(3H,6H)-diones.[3] The choice of nucleophile allows for fine-tuning of the physicochemical properties and biological activity of the final compounds.
The following diagram illustrates a generalized workflow for the synthesis of 6-Chloro-5-nitrouracil derivatives, highlighting the key reaction types.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides a comprehensive operational and disposal plan for 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, focusing on immediate safety and logistical information. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
I. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for its safe handling and storage.
| Property | Value |
| CAS Number | 6630-30-4 |
| Molecular Formula | C₄H₂ClN₃O₄ |
| Melting Point | 220-222 ºC[1] |
| Water Solubility | Slightly soluble (1.7 g/L at 25 ºC)[2] |
| Appearance | Solid |
| Storage Conditions | Store in a cool, dry, well-ventilated area. |
II. Hazard Identification and Personal Protective Equipment (PPE)
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Eye Irritation: Likely to cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Personal Protective Equipment (PPE) is mandatory when handling this compound. The following PPE should be worn at all times:
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Safety goggles with side shields or a face shield.[4] |
| Skin and Body Protection | A laboratory coat is required. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls should be worn.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[4] |
III. Experimental Protocol: Spill Management and Waste Segregation
Immediate and appropriate action is crucial in the event of a spill. The following protocol outlines the steps for managing a spill and segregating the resulting waste.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area of the spill and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure all necessary PPE is worn.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste.
Waste Segregation:
Proper segregation of chemical waste is essential for safe and compliant disposal. This compound waste should be categorized as halogenated organic waste .
-
Solid Waste: Collect solid this compound and any contaminated disposable lab supplies (e.g., weigh boats, gloves) in a designated, labeled, and sealed container for halogenated solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed container for halogenated liquid waste.
IV. Disposal Procedure
The standard and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. In-lab chemical neutralization is not recommended due to the lack of validated procedures and the potential for hazardous reactions.
Disposal Workflow:
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Plan:
-
Waste Collection and Segregation: As outlined in the experimental protocol, collect all waste containing this compound in designated containers for halogenated organic waste.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Contact a Licensed Disposal Service: Arrange for the collection of the hazardous waste by a certified and licensed environmental waste management company.
-
Documentation: Complete all necessary waste manifest forms provided by the disposal service. This documentation is a legal requirement and tracks the waste from your facility to its final disposal point.
-
Professional Disposal: The licensed contractor will transport the waste for final disposal, which for halogenated organic compounds, is typically high-temperature incineration.[5]
References
Personal protective equipment for handling 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione was located. The following guidance is based on the safety protocols for structurally similar compounds, including other chlorinated and nitrated pyrimidine derivatives. It is imperative to obtain and review the official SDS from the supplier before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to directly address operational questions concerning safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of potential exposure are inhalation of dust, skin contact, and eye contact. Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Category | Item | Standard/Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | ANSI Z87.1 (US) or EN 166 (EU) approved. | To protect eyes from splashes and dust.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). | Follow manufacturer's specifications for breakthrough time and permeation rate. | To prevent skin contact with the chemical.[2] |
| Flame-retardant, impervious lab coat. | Worn fully buttoned with sleeves down. | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | A P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher levels, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[4] | Required when handling the powder to avoid inhalation of dust particles, especially in poorly ventilated areas.[4] |
| General Lab Attire | Long pants and closed-toe shoes. | Standard laboratory practice. | To provide an additional layer of protection against accidental spills. |
Operational and Disposal Plans
Safe handling and disposal are critical to minimizing risk to personnel and the environment. Always work in a well-ventilated area, preferably within a chemical fume hood.
Handling Procedures:
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.[5]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Contaminated packaging should be disposed of as unused product.[4]
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
Experimental Protocols
Accidental Release Measures:
In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the immediate area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Protect: Wear appropriate PPE as outlined in Table 1.
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the collected waste as described in the Disposal Plan.
Diagram 1: Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Diagram 2: PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
